Glycopyrrolate iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXIQDYNAVSOAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469445 | |
| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873295-32-0 | |
| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Development of Glycopyrrolate Iodide
Stereochemistry and Isomeric Forms of Glycopyrrolate (B1671915)
Glycopyrrolate has two stereocenters, one at the C-2 position of the cyclopentylmandeloyl moiety and the other at the C-3' position of the pyrrolidine (B122466) ring. This results in four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The quaternization of the nitrogen atom can also introduce a third chiral center. researchgate.net
Synthesis of Diastereomeric Mixtures
The original synthesis of glycopyrrolate, as described in U.S. patent number 2,956,062, involves the transesterification of a methyl ester of cyclopentyl mandelic acid with 1-methyl-3-pyrrolidinol (B22934), followed by quaternization of the resulting ester with methyl bromide. google.comgoogleapis.com When racemic reactants are used in this process, a mixture of two pairs of diastereomers is formed. google.comgoogleapis.com These diastereomers are the erythro and threo pairs. A common method to prepare a diastereomeric mixture of the key intermediate involves the transesterification of (R)-methyl cyclopentylmandelate with racemic 1-methyl-3-pyrrolidinol. ingentaconnect.com
Enantioselective Synthesis of Glycopyrrolate Isomers (e.g., Erythro Isomers)
Modern synthetic efforts have focused on producing specific, enantiomerically pure isomers of glycopyrrolate to evaluate their individual pharmacological activities. ingentaconnect.comnewdrugapprovals.org One approach involves the coupling of enantiomerically pure R(-)-cyclopentylmandelic acid with racemic 1-methyl-3-pyrrolidinol using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. newdrugapprovals.orgnewdrugapprovals.org This reaction produces an enantiomerically pure mixture of the erythro- (2R,3'R) and threo- (2R,3'S) glycopyrrolate bases. newdrugapprovals.orggoogle.com
The synthesis of specific isomers, such as the (S,S)-erythro isomer, has also been documented. simsonpharma.com The (R,R)-erythro isomer has been synthesized and is also referred to as (2R,3`R)-Glycopyrrolate Bromide. The synthesis of soft glycopyrrolate analogues has been achieved using chiral intermediates, followed by the separation of stereoisomers formed during the final quaternization step. researchgate.net
Resolution Techniques for Glycopyrrolate Stereoisomers
Several techniques have been developed to separate the different stereoisomers of glycopyrrolate. Repeated recrystallization is a classical method used to separate the desired higher-melting RS/SR-diastereomers from the mixture of two pairs of diastereomers formed during synthesis. [2, 3]
A more advanced resolution technique involves the use of 5-nitroisophthalate salts. [4, 8] This procedure can effectively resolve a mixture of threo and erythro diastereomers, providing the enantiomerically pure erythro (2R,3'R) and threo (2R,3'S) forms. [4, 15] In some applications, the threo isomer is discarded to isolate the pure erythro isomer. [8, 9]
Chromatographic methods are also employed. A combination of various chromatographic and crystallization methods can be used to separate the four stereoisomers that result from the quaternization of a diastereomeric mixture. researchgate.net Capillary electrophoresis with sulfated-β-cyclodextrin as a chiral selector has been successfully used to separate R,S-glycopyrrolate from its S,R-enantiomer and its R,R- and S,S-diastereomers. google.com
Synthetic Pathways and Methodological Advancements for Glycopyrrolate Iodide
The synthetic route to glycopyrrolate has undergone revisions to improve efficiency and yield.
Classical and Revised Synthesis Routes
The classical synthesis of glycopyrrolate involves a multi-step process. The original procedure entails the transesterification of the methyl ester of cyclopentyl mandelic acid with 1-methyl-3-pyrrolidinol using metallic sodium, followed by quaternization with methyl bromide. [2, 3] An alternative disclosed in an Indian patent application uses sodium methoxide (B1231860) for the transesterification, but this can lead to the formation of a cyclopentenyl mandelic acid ester byproduct, which then requires a hydrogenation step. [2, 3]
A revised synthesis route involves the direct coupling of (R)-cyclopentylmandelic acid with (R,S)-1-methyl-3-pyrrolidinol under Mitsunobu conditions, which has been found to provide much higher yields than the classical transesterification method. researchgate.net Another advancement is the reaction of cyclopentyl mandelic acid with a sulfonyl compound, which provides the cyclopentyl mandelic acid ester in high yield and purity, ready for direct quaternization. [2, 3]
| Synthesis Route | Key Reagents | Notes |
| Classical | Methyl ester of cyclopentyl mandelic acid, 1-methyl-3-pyrrolidinol, Sodium metal, Methyl bromide | Original patented method. [2, 3] |
| Indian Patent | Methyl ester of cyclopentyl mandelic acid, 1-methyl-3-pyrrolidinol, Sodium methoxide | Can produce an unsaturated byproduct requiring hydrogenation. [2, 3] |
| Mitsunobu Coupling | (R)-cyclopentylmandelic acid, (R,S)-1-methyl-3-pyrrolidinol, Mitsunobu reagents | Higher yields compared to classical transesterification. researchgate.net |
| Sulfonyl Activation | Cyclopentyl mandelic acid, Sulfonyl compound | Produces high-purity intermediate for direct quaternization. [2, 3] |
Optimization of Reaction Conditions for Glycopyrrolate Yield and Purity
The production of the key intermediate for glycopyrrolate, the N-Methyl-3-pyrrolidinyl cyclopentylmandelate ester, and its subsequent quaternization are critical stages where reaction conditions are optimized to maximize yield and purity.
The esterification step, which involves the reaction of a cyclopentylmandelic acid derivative with 1-methyl-pyrrolidin-3-ol, is sensitive to temperature. To minimize the decomposition of the product and the formation of impurities, the reaction is typically carried out at temperatures ranging from 50 to 130°C. google.comgoogleapis.com A more preferred range is between 60 and 110°C, with an optimal temperature often cited between 70 and 100°C. google.comgoogleapis.com The choice of solvent and reagents is also crucial. For instance, using N-methyl-3-methylsulphonyloxypyrrolidine in acetonitrile (B52724) with sodium carbonate as a base has been shown to produce the ester intermediate with high HPLC purity (96%). google.com
The final step is the quaternization of the ester intermediate to form the glycopyrronium (B1196793) salt. In the case of this compound, this is achieved using an iodinated reagent, such as methyl iodide. google.com This reaction is often performed in a suitable solvent like dimethylformamide (DMF). google.com The purification of the final product to separate the desired diastereomers (the RS/SR pair) from other isomers is typically achieved through repeated recrystallization. googleapis.com Solvents such as a mixture of methanol (B129727) and methyl ethyl ketone (MEK) are used for this purpose, with controlled cooling to facilitate the crystallization of the purified product. google.com A first recrystallization can yield a product with not less than 99% purity and a diastereoisomeric purity of 94-95%. google.com A second recrystallization can further enhance the purity to not less than 99.9% and a diastereoisomeric purity of not less than 99.5%. google.com
| Process Step | Parameter | Condition | Impact on Yield/Purity | Source |
|---|---|---|---|---|
| Esterification | Temperature | Optimal range: 70-100°C | Minimizes product decomposition and impurity formation. | google.comgoogleapis.com |
| Reagents/Solvent | N-methyl-3-methylsulphonyloxypyrrolidine, Sodium Carbonate, Acetonitrile | Achieves high purity (e.g., 96% by HPLC) of the ester intermediate. | google.com | |
| Quaternization & Purification | Quaternizing Agent | Methyl Iodide in Dimethylformamide (DMF) | Forms the target this compound salt. | google.com |
| Crystallization Solvent | Methanol / Methyl Ethyl Ketone (MEK) mixture | Separates desired diastereomers, achieving >99.5% diastereoisomeric purity. | google.com |
Impurity Profiling and Control in this compound Synthesis
A critical aspect of the chemical development of this compound is the identification, characterization, and control of impurities. The revision of synthesis routes to more streamlined, one-pot processes can increase the possibility of impurity carry-over, making impurity profiling essential. acs.orgresearchgate.netresearchgate.net
Identification of Actual, Potential, and Theoretical Impurities
Impurities in the final drug substance can be classified as actual (observed), potential (likely to form under certain conditions), or theoretical. A thorough investigation into these impurities is necessary. researchgate.net For glycopyrrolate, this includes analyzing starting materials, byproducts, and their subsequent transformations. acs.orgresearchgate.net Various analytical techniques, including HPLC, LC-MS, and NMR, are employed for the identification and quantification of these impurities. researchgate.net
Some identified impurities related to glycopyrrolate synthesis include:
α-Cyclopentylmandalic acid (CPMA): A key starting material and a potential degradant formed by hydrolysis of the ester bond. fda.gov
Benzoic acid: A potential impurity that can arise from the starting materials. researchgate.netfda.gov
Erythro Isomer: The undesired diastereomer (R,R/S,S pair) that is removed during purification. spectrumchemical.com
Dehydro Glycopyrrole: An impurity identified in glycopyrrolate samples.
| Impurity Name | CAS Number | Classification | Potential Origin | Source |
|---|---|---|---|---|
| α-Cyclopentylmandelic acid (CPMA) | 4035-93-0 | Actual/Potential | Starting material carry-over; Hydrolysis byproduct | researchgate.netfda.gov |
| Benzoic acid | 65-85-0 | Potential | Starting material impurity | researchgate.netfda.gov |
| Cyclopentenyl mandelic acid | N/A | Potential | Byproduct from starting material | researchgate.net |
| Cyclopentylidenephenyl-acetic acid | 3900-06-1 | Potential | Byproduct from starting material | researchgate.net |
| p-chloro cyclopentyl mandelic acid | N/A | Potential | Impurity in starting material | researchgate.net |
| 1-benzylpyrrolidine-3-ol | 76150-70-2 | Potential | Impurity in starting material | researchgate.net |
| Pyrrolidine-3-ol | 2799-21-5 | Potential | Impurity in starting material | researchgate.net |
| Erythro Isomer (threo-Glycopyrronium) | 58493-54-2 | Actual | Diastereomeric byproduct of synthesis | spectrumchemical.com |
Carry-Over Impurities from Starting Materials and Intermediates
Impurities present in the starting materials can persist through the synthetic steps and contaminate the final product. google.com Therefore, the purity of the initial reactants, primarily cyclopentyl mandelic acid (CPMA) and 1-methyl-pyrrolidin-3-ol, is paramount.
Commercially available CPMA may contain significant levels of impurities that can react competitively during the esterification stage, leading to high levels of carried-through impurities in the glycopyrronium base and the final salt. google.com Potential impurities in this starting material include O-cyclopentyl mandelic acid, benzoic acid, cyclopentenyl mandelic acid, and cyclopentylidenephenyl-acetic acid. researchgate.net
Similarly, the starting material 1-methyl-pyrrolidin-3-ol can contain several potential impurities such as 1-benzylpyrrolidine-3-ol, pyrrolidine-3-ol, and 3-hydroxy-tetrahydrofuran, among others. researchgate.net These compounds can lead to the formation of related impurities in the drug substance if not controlled at the source. The purification of the tertiary amine intermediate by extracting its salt into water can help remove some of these impurities before the final quaternization step. google.comgoogleapis.com
Byproduct Characterization and Minimization Strategies
During the synthesis of glycopyrrolate, several byproducts can be formed, which must be minimized to ensure the purity of the final product.
In the transesterification process, particularly when using sodium methoxide, a notable byproduct is the cyclopentenyl mandelic acid ester. google.comgoogleapis.com This byproduct necessitates an additional hydrogenation step to convert it back to the desired cyclopentyl mandelic acid ester before quaternization. googleapis.com
The choice of coupling reagent in direct esterification methods can also introduce byproducts. For example, using carbonyl diimidazole (CDI) as a coupling agent can result in the formation of imidazole (B134444) compounds as byproducts, which complicates purification and can render the process industrially uneconomical due to the high cost of the reagent and poor yields. googleapis.com
Strategies to minimize byproduct formation include:
Temperature Control: Maintaining the reaction temperature within an optimal range (e.g., 70-100°C) can reduce the decomposition of products and the formation of side-products. google.comgoogleapis.com
Reagent Selection: Avoiding hazardous or inefficient reagents like metallic sodium or CDI can improve safety and reduce unwanted byproducts. google.comgoogleapis.com Newer methods focus on using sulfonyl compounds for the esterification, which is a shorter and more cost-effective process. google.com
Purification of Intermediates: Implementing purification steps for key intermediates, such as the extraction of the cyclopentylmandelic acid ester, can effectively remove impurities before they are carried into the final step. googleapis.com
Pharmacology of Glycopyrrolate Iodide
Mechanism of Action as a Muscarinic Receptor Antagonist
Glycopyrrolate (B1671915) iodide is a synthetic quaternary ammonium (B1175870) compound recognized for its function as a muscarinic receptor antagonist, often referred to as an anticholinergic agent. drugcentral.orgnih.govdtic.mil Its pharmacological effects stem from its ability to interfere with the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors located on various effector cells, including those in smooth muscle, cardiac muscle, and glandular tissues. nih.govmhmedical.comnih.gov
Glycopyrrolate functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors. drugcentral.orgmhmedical.comfda.govfda.gov By binding to these receptors, it prevents acetylcholine from exerting its normal physiological effects. nih.govmhmedical.com This competitive blockade inhibits the actions of acetylcholine at sites innervated by postganglionic cholinergic nerves and on smooth muscles that respond to cholinergic stimulation. fda.gov In the airways, this antagonism at the M3 receptor subtype on smooth muscle cells is the primary mechanism leading to bronchodilation. drugcentral.orgfda.gov
The competitive nature of this interaction has been demonstrated in various preclinical studies using human and animal receptors and isolated organ preparations. drugcentral.orgfda.govfda.gov For instance, Schild analysis against the muscarinic agonist carbachol (B1668302) yielded a pA2 value of 8.16, while analysis against acetylcholine yielded a pA2 of 8.39. dtic.mil These findings confirm the antimuscarinic properties of glycopyrrolate. dtic.mil
Glycopyrrolate exhibits a broad affinity for all five subtypes of muscarinic receptors (M1 through M5). drugcentral.orgfda.govfda.gov However, it displays a degree of selectivity, binding with higher affinity to the M1 and M3 receptor subtypes compared to the M2 subtype. dovepress.com This selectivity is considered advantageous, as M1 and M3 receptors are primarily responsible for effects like gastric acid secretion and airway smooth muscle contraction, respectively. dovepress.comdrugbank.com In contrast, the M2 receptor is involved in cardiac regulation, and lower affinity may reduce the incidence of tachycardia. nih.gov
Research has quantified the binding affinities (pKi) and equilibrium binding affinity constants (pA2) of glycopyrrolate for various muscarinic receptor subtypes. Studies show a four- to fivefold higher selectivity for M1 and M3 receptors over the M2 receptor. dovepress.com
Table 1: Glycopyrrolate Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) fda.gov | Equilibrium Binding Affinity Constant (pA2/pKi) fda.govdovepress.com |
| M1 | 9.81 | 9.60 - 9.81 |
| M2 | 9.05 | 8.70 - 9.25 |
| M3 | 9.59 | 9.47 - 9.64 |
| M4 | 9.05 | N/A |
| M5 | 8.96 | N/A |
pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher value signifies stronger affinity.
This kinetic selectivity, particularly its lower affinity for M2 receptors and higher affinity for M1 and M3 receptors, contributes to its therapeutic profile. dovepress.comnih.gov
The prolonged duration of action of glycopyrrolate is a key pharmacological feature directly linked to its receptor dissociation kinetics. drugbank.comnih.gov The compound dissociates slowly from muscarinic receptors, particularly the M1 and M3 subtypes, which translates to a sustained antagonist effect. dovepress.comdrugbank.com This slow dissociation from human airway smooth muscle muscarinic receptors provides a mechanistic explanation for its long-lasting bronchodilator action observed in functional experiments. nih.gov
In contrast, glycopyrrolate dissociates rapidly from M2 receptors. dovepress.com This rapid off-rate from M2 receptors is clinically significant as it helps to avoid the prolonged blockade of presynaptic autoreceptors, which could otherwise lead to an undesired increase in acetylcholine release. dovepress.com The difference in dissociation rates between receptor subtypes underscores its kinetic selectivity.
Table 2: Glycopyrrolate Dissociation Kinetics from Muscarinic Receptors
| Receptor Subtype | Dissociation Half-Life (t½) | Kinetic Off-Rate (k-off) (min⁻¹) dovepress.com |
| M1 | 13.9 minutes dovepress.com | 0.05 |
| M2 | 1.07 minutes dovepress.com | 0.646 |
| M3 | 11.4 minutes dovepress.com | 0.061 |
| hM3 (human) | 6.1 hours psu.edu | N/A |
Note: The significant difference in M3 dissociation half-life between studies may reflect different experimental conditions or models (e.g., species, recombinant vs. native tissue).
The slow dissociation profile, especially from the M3 receptor, allows for a sustained pharmacological effect, which is a desirable characteristic for maintenance therapies. dovepress.compsu.edu
Muscarinic Receptor Subtype Affinity and Selectivity (M1, M2, M3, M4, M5)
Molecular and Cellular Pharmacodynamics of Glycopyrrolate
The antagonistic action of glycopyrrolate at muscarinic receptors translates into specific changes in intracellular signaling pathways, primarily involving G-proteins, intracellular calcium, and cyclic adenosine (B11128) monophosphate (cAMP).
Muscarinic receptors are G-protein-coupled receptors (GPCRs). wikipedia.org Specifically, the M1, M3, and M5 receptor subtypes are coupled to G-proteins of the Gq family. service.gov.ukmdpi.com When acetylcholine binds to these receptors, it activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). wikipedia.orgservice.gov.ukahajournals.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmsu.edu
As a competitive antagonist, glycopyrrolate blocks the binding of acetylcholine to M1, M3, and M5 receptors, thereby preventing the activation of this Gq-PLC signaling cascade. drugcentral.orgfda.gov By inhibiting this pathway, glycopyrrolate effectively blocks the downstream events that lead to cellular responses like smooth muscle contraction. drugcentral.orgnih.gov For example, its inhibition of M3-mediated Gq signaling in airway smooth muscle is the direct cause of bronchodilation. drugcentral.orgfda.gov
The inhibition of Gq-coupled receptor signaling by glycopyrrolate directly impacts intracellular second messenger concentrations.
Intracellular Calcium: The IP3 generated by the Gq pathway normally binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. wikipedia.orgmsu.edu By blocking the Gq pathway at M1, M3, and M5 receptors, glycopyrrolate prevents the formation of IP3 and consequently inhibits this release of intracellular calcium. service.gov.ukderangedphysiology.com This reduction in cytosolic calcium concentration is a critical factor in mediating the effects of glycopyrrolate, such as the relaxation of smooth muscle. nih.gov
Intracellular cAMP: The effect of glycopyrrolate on cyclic adenosine monophosphate (cAMP) is linked to its interaction with M2 and M4 receptors, which are coupled to inhibitory G-proteins (Gi). service.gov.uk Activation of Gi-coupled receptors by acetylcholine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. service.gov.ukdrugbank.com By antagonizing M2 and M4 receptors, glycopyrrolate blocks this inhibitory signal. dovepress.com This removal of inhibition on adenylyl cyclase can lead to a relative increase in cAMP concentrations, particularly in the presence of stimulatory signals (like those from β2-adrenoceptors). researchgate.net Studies have shown that the combination of glycopyrrolate and a β2-agonist results in a synergistic increase in cAMP levels. researchgate.net
Effects on Gq-Coupled Receptor Signaling Pathways
Structure-Activity Relationship (SAR) Studies of Glycopyrrolate
Glycopyrrolate is a synthetic anticholinergic agent with a quaternary ammonium structure. ncats.io Its pharmacological effects are intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies reveal how specific molecular features contribute to its receptor affinity, selectivity, and pharmacokinetic properties. The active moiety is the glycopyrronium (B1196793) cation. wikipedia.orggoogle.com
Influence of the Quaternary Ammonium Group on Receptor Binding and Blood-Brain Barrier Penetration
The quaternary ammonium group is a defining feature of the glycopyrrolate molecule and is central to its pharmacological profile. This group consists of a nitrogen atom in the pyrrolidine (B122466) ring that is bonded to four carbon atoms, resulting in a permanent positive charge.
Receptor Binding: The positively charged quaternary nitrogen is crucial for glycopyrrolate's interaction with muscarinic acetylcholine receptors. ethernet.edu.et As a competitive antagonist, glycopyrrolate binds to the same receptor sites as the endogenous neurotransmitter acetylcholine. ncats.ionih.gov The binding is characterized by a strong electrostatic interaction between the permanent positive charge of the glycopyrronium cation and a negatively charged amino acid residue, likely an aspartate in the receptor's binding pocket. ethernet.edu.et This stable ionic bond effectively blocks acetylcholine from binding, thereby inhibiting cholinergic nerve transmission at postganglionic cholinergic nerves and on smooth muscles. ncats.iogoogle.com Glycopyrrolate acts as an antagonist for all five muscarinic receptor subtypes (M1-M5). fda.govdrugbank.com
Blood-Brain Barrier Penetration: A key consequence of the quaternary ammonium group is its high polarity and permanent charge, which significantly restricts its ability to diffuse across lipid membranes. ncats.iocambridge.orgfda.gov The blood-brain barrier (BBB) is a highly lipophilic barrier that limits the passage of polar and charged molecules from the bloodstream into the central nervous system.
Consequently, glycopyrrolate penetrates the BBB to a very limited degree. wikipedia.orgcambridge.org This is in stark contrast to tertiary amine anticholinergics like atropine (B194438) and scopolamine (B1681570), which are less polar and can cross the BBB more readily. ncats.io The poor CNS penetration of glycopyrrolate means its effects are predominantly peripheral, minimizing central anticholinergic effects. wikipedia.orgnih.govcambridge.org
| Molecular Feature | Chemical Property | Pharmacological Consequence | Source |
|---|---|---|---|
| Quaternary Ammonium Group | Permanent positive charge, high polarity | Strong ionic binding to muscarinic receptors; competitive antagonism of acetylcholine. | ncats.ioethernet.edu.et |
| Quaternary Ammonium Group | High polarity, low lipid solubility | Limited penetration of the blood-brain barrier, leading to predominantly peripheral actions. | ncats.iowikipedia.orgcambridge.orgfda.gov |
Impact of Chiral Centers on Pharmacological Activity and Selectivity
Glycopyrrolate possesses two chiral centers, located at the C-2 position of the acyl group and the C-3' position of the pyrrolidine ring, and it is commercially available as a racemate of four stereoisomers. fda.gov Stereochemistry plays a critical role in the interaction between a drug and its receptor, and studies on glycopyrrolate analogs have demonstrated significant stereospecificity in both pharmacological activity and receptor subtype selectivity.
Research on soft glycopyrrolate analogs (SGa), which contain an additional chiral center, has provided detailed insights into the importance of stereoisomerism. nih.govingentaconnect.com These studies consistently show that isomers with the 2R configuration at the acyl chiral center are substantially more potent anticholinergics than their corresponding 2S counterparts. nih.govingentaconnect.com The difference in activity can be dramatic, with 2R isomers being anywhere from 27 to over 4000 times more active than 2S isomers in receptor binding assays. nih.gov
Furthermore, the configuration at the other chiral centers also influences activity and selectivity. For the fully resolved SGa isomers, the 1'S isomers were consistently more active than the 1'R isomers. nih.govresearchgate.net Some isomers have also demonstrated preferential binding to specific muscarinic receptor subtypes. Notably, isomers with a 2R and 3'S configuration exhibited a 3- to 5-fold greater selectivity for the M3 receptor subtype over the M2 subtype. nih.govresearchgate.net This M3/M2 selectivity is a desirable property, as it suggests a potential for potent effects on smooth muscle (mediated by M3 receptors) with reduced cardiac side effects (mediated by M2 receptors). ingentaconnect.com
| Chiral Configuration | Impact on Activity/Selectivity | Supporting Finding | Source |
|---|---|---|---|
| 2R vs. 2S | Pharmacological Activity | 2R isomers are significantly more potent than 2S isomers (27 to >4000-fold). | nih.gov |
| 1'S vs. 1'R (in SGa analogs) | Pharmacological Activity | 1'S isomers are more active than the corresponding 1'R isomers (1.8 to 22.4-fold). | nih.govresearchgate.net |
| 2R and 3'S | Receptor Selectivity | These configurations are determining factors for M3/M2 muscarinic receptor subtype selectivity. | nih.govresearchgate.net |
Role of Pyrrole Ring and Ester Bond in Receptor Interactions and Metabolism
The core structure of glycopyrrolate, which includes the pyrrolidine (a saturated pyrrole) ring and a critical ester bond, is fundamental to its function.
The pyrrolidine ring is an integral part of the molecule's cationic head. It contains the quaternary nitrogen atom responsible for the key ionic interaction with the muscarinic receptor, as detailed in section 3.3.1. ethernet.edu.et
From a metabolic standpoint, the ester bond represents a chemically labile site. Enzymatic hydrolysis of this bond is a key pathway for the inactivation of glycopyrrolate and its analogs. researchgate.net Cleavage of the ester results in the formation of two separate molecules: the pyrrolidinium (B1226570) ring and cyclopentylmandelic acid. This metabolite is significantly less active than the parent compound and is eliminated more rapidly, effectively terminating the drug's pharmacological action. researchgate.net
Pharmacokinetics of Glycopyrrolate Iodide in Research Models
Absorption Dynamics in Various Preclinical Models
The absorption of glycopyrrolate (B1671915) is notably poor and variable following oral administration in preclinical models, a characteristic attributed to its low lipid solubility. derangedphysiology.comderangedphysiology.com
Studies in mice and rats have demonstrated low oral bioavailability, estimated to be around 1% to 7.6%. service.gov.uktga.gov.au Following oral administration of radiolabelled glycopyrrolate to mice, only a minimal amount of radioactivity was detected in the urine, with the vast majority being excreted in the feces, further supporting the limited gastrointestinal absorption. service.gov.ukgeneesmiddeleninformatiebank.nl In rats, after oral administration, approximately 70%-90% of the drug was excreted in the feces within 72 hours. fda.gov
In contrast to oral administration, absorption is rapid and more complete following parenteral or inhalational routes. tga.gov.aunih.gov After intramuscular administration in dogs, the onset of action is observed within 15 to 30 minutes, with peak effects occurring at approximately 30 to 45 minutes. fda.gov Intravenous injection results in an even faster onset of action, typically within one minute. fda.govnih.gov Studies involving inhalational administration in rats and dogs also show rapid absorption, with peak plasma concentrations observed shortly after exposure. tga.gov.au
Table 1: Bioavailability of Glycopyrrolate in Preclinical Models
| Species | Route of Administration | Bioavailability (%) | Reference |
| Mouse | Oral | ~1% | tga.gov.au |
| Rat | Oral | ~1% | tga.gov.au |
| Child (Human) | Oral | 3.3% (median) | nih.gov |
| Rabbit | Intramuscular | 9.51 ± 0.08% | uoguelph.ca |
Distribution Characteristics, Including Blood-Brain Barrier Penetration Studies
The distribution of glycopyrrolate is limited by its chemical nature. As a highly polar quaternary ammonium (B1175870) compound, it does not readily cross lipid membranes, which significantly restricts its passage across the blood-brain barrier. fda.govcambridge.orgarccjournals.com This characteristic is a key differentiator from tertiary amine anticholinergics like atropine (B194438), which penetrate the central nervous system more easily. fda.govfda.gov
Studies in anesthetized mongrel dogs using radiolabelled compounds directly compared the penetration of glycopyrrolate and atropine into the central nervous system. The peak cerebrospinal fluid to serum concentration ratio for glycopyrrolate was found to be 0.1, whereas for atropine it was significantly higher at 0.87. fda.gov This confirms the poor penetration of glycopyrrolate across the blood-brain barrier. service.gov.ukfda.gov
The volume of distribution (Vd) has been reported in several species. In adult humans, the mean Vd was estimated to be 0.42 ± 0.22 L/kg. fda.govnih.gov In children aged 1-14 years, the mean Vd is reported to be between 1.3-1.8 L/kg. drugbank.com In rabbits, a Vd of 0.92 ± 0.54 L/kg was observed. uoguelph.ca Plasma protein binding of glycopyrrolate is moderate, ranging from 38% to 44% in various species, including humans and dogs. derangedphysiology.comderangedphysiology.comgeneesmiddeleninformatiebank.nl
Tissue distribution studies following intravenous administration of radiolabelled glycopyrrolate show rapid and wide distribution, with higher concentrations found in excretory organs like the kidney and liver. service.gov.ukuoguelph.ca
Biotransformation and Metabolic Pathways of Glycopyrrolate
Hepatic Enzymatic Hydrolysis Mechanisms
In vitro studies have investigated the metabolism of glycopyrrolate. Hydrolysis of the ester bond is a key metabolic reaction. derangedphysiology.comdrugs.com This process leads to the formation of a carboxylic acid derivative, known as metabolite M9 (α-cyclopentylmandelic acid). fda.govdrugs.commdpi.com Interestingly, this hydrolysis is not primarily mediated by liver S9 fractions but has been shown to be catalyzed by cholinesterases, specifically human butyrylcholinesterase (BChE) and to a lesser extent, acetylcholinesterase (AChE). fda.gov
Identification and Characterization of Major and Minor Metabolites
Research in mice and rats using radiochemical methods has identified several metabolites in urine following both intravenous and oral administration. service.gov.uk
The major metabolites identified are:
M1 : A product of hydroxylation on the cyclopentyl ring, identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide α-(2- or 3-hydroxy-cyclopentyl) mandelate. service.gov.uk
M2 : A product of oxidation in the mandelic acid moiety, identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide benzoyl formate. service.gov.uk
M9 : The hydrolysis product, α-cyclopentylmandelic acid, is also considered a major metabolite. fda.govmdpi.com
A minor metabolite (M3) has been identified as 1,1-dimethyl-3-hydroxypyrrolidinium bromide. service.gov.uk Studies have indicated that the metabolites of glycopyrrolate lack significant pharmacological activity. service.gov.uk
Metabolic Pathways Involving Cyclopentyl Ring Hydroxylation and Mandelic Acid Moiety Oxidation
Based on the identified metabolites, the major metabolic pathways for glycopyrrolate in mouse and rat models have been proposed. service.gov.uk These include:
Hydroxylation of the cyclopentyl ring . service.gov.uk
Oxidation of the hydroxyl group in the mandelic acid moiety , which can then lead to the removal of the cyclopentyl ring. service.gov.uk
Hydrolysis of the ester linkage , catalyzed by cholinesterases, to form α-cyclopentylmandelic acid (M9). drugs.comfda.gov
In vitro studies also show that multiple CYP isoenzymes may contribute to the oxidative biotransformation of glycopyrrolate, resulting in various mono- and bis-hydroxylated metabolites. cambridge.orgdrugs.com
Excretion Pathways and Clearance Rates
The primary route of elimination for systemically absorbed glycopyrrolate is renal excretion of the unchanged drug. geneesmiddeleninformatiebank.nlnih.gov
Following intravenous administration of radiolabelled glycopyrrolate, about 85% of the dose was recovered in the urine within 48 hours, with some radioactivity also found in the bile. fda.govfda.gov In mice and rats, studies have consistently shown higher amounts of glycopyrrolate in the urine compared to bile or feces after parenteral administration, confirming significant renal excretion. uoguelph.ca
After oral administration in mice, reflecting its poor absorption, about 79% of the dose was excreted in the feces and only 7.6% in the urine. service.gov.ukgeneesmiddeleninformatiebank.nl
The mean clearance rate after intravenous administration in humans was reported to be 0.54 ± 0.14 L/kg/hr. fda.govnih.gov In rabbits, a faster clearance of 113 ± 45.55 mL/kg/min was observed. uoguelph.ca The elimination half-life is route-dependent; after intravenous administration, it is approximately 0.83 hours in humans, while after inhalation, it is significantly longer. fda.govnih.gov
Table 2: Excretion and Clearance Parameters of Glycopyrrolate
| Parameter | Species | Finding | Reference |
| Primary Excretion Route | Human, Rat, Mouse | Renal (as unchanged drug) | fda.govgeneesmiddeleninformatiebank.nluoguelph.ca |
| Urinary Recovery (IV) | Human | 85% of dose in 48 hours | fda.gov |
| Fecal Excretion (Oral) | Mouse | ~79% of dose | service.gov.ukgeneesmiddeleninformatiebank.nl |
| Mean Clearance (IV) | Human | 0.54 ± 0.14 L/kg/hr | fda.govnih.gov |
| Mean Elimination Half-Life (IV) | Human | 0.83 ± 0.13 hr | fda.gov |
Comparative Pharmacokinetic Analysis with Other Anticholinergic Agents
The pharmacokinetic profile of glycopyrrolate is frequently compared with other anticholinergic agents, most notably atropine, to highlight differences in their clinical and physiological effects. These differences are largely rooted in their distinct chemical structures, which govern their absorption, distribution, metabolism, and excretion (ADME) properties.
The primary structural difference influencing their pharmacokinetic profiles is that glycopyrrolate is a quaternary ammonium compound, whereas atropine is a tertiary amine. e-safe-anaesthesia.org This gives glycopyrrolate a permanent positive charge, making it less lipid-soluble than atropine. e-safe-anaesthesia.org Consequently, glycopyrrolate's ability to diffuse across lipid cell membranes, such as the blood-brain barrier and the placenta, is significantly limited compared to other anticholinergic drugs like atropine and scopolamine (B1681570). nih.gov
Absorption and Distribution
Following intravenous administration, glycopyrrolate exhibits a rapid onset of action, typically within one minute. nih.gov However, its quaternary amine structure results in poor absorption from the gastrointestinal tract when administered orally. service.gov.uk Atropine, as a tertiary amine, is readily absorbed from injection sites and the alimentary tract. ajms.site
The most significant pharmacokinetic distinction lies in their distribution. Glycopyrrolate's low lipophilicity prevents it from readily crossing the blood-brain barrier, which means it is largely free of the central nervous system effects often seen with atropine. e-safe-anaesthesia.orgnih.gov Similarly, placental transfer of glycopyrrolate is minimal. service.gov.uk In research models, after intravenous administration, glycopyrrolate distributes rapidly, with high concentrations found in well-perfused tissues like the kidney, liver, and small intestine. uoguelph.ca Atropine, in contrast, readily crosses the blood-brain barrier and is distributed throughout the body. hhs.gov
The volume of distribution (Vd) for glycopyrrolate in children (1-14 years) is approximately 1.3 to 1.8 L/kg, while in adults (60-75 years) it is lower, at 0.42 L/kg ± 0.22. hres.cadrugbank.com
| Property | Glycopyrrolate | Atropine |
|---|---|---|
| Chemical Class | Quaternary ammonium compound nih.gov | Tertiary amine ajms.site |
| Blood-Brain Barrier Crossing | Does not readily cross e-safe-anaesthesia.orgnih.gov | Readily crosses ajms.sitehhs.gov |
| Placental Transfer | Minimal service.gov.uk | Rapidly crosses ajms.site |
| Onset of Action (IV) | ~1 minute nih.gov | Rapid ajms.site |
| Duration of Action (IV) | 2 to 4 hours nih.gov | ~30 minutes nih.gov |
| Primary Antisialogogue Potency | 5 to 6 times more potent than atropine nih.gov | Less potent than glycopyrrolate nih.gov |
Metabolism and Elimination
Glycopyrrolate has a longer duration of action than atropine following intravenous administration. nih.gov The elimination half-life of glycopyrrolate is approximately 50 minutes. nih.gov It is primarily eliminated from the body through urinary excretion as an unchanged drug. nih.govuoguelph.ca Following intravenous administration of radiolabeled glycopyrrolate, about 85% of the dose was recovered in the urine within 48 hours. fda.gov In patients with renal impairment, the elimination half-life is significantly longer. fda.gov
Atropine is partly metabolized in the liver and partly excreted unchanged by the kidneys. ajms.site Its plasma half-life in adults is approximately 2 to 3 hours. hhs.gov Gender differences have been noted in the pharmacokinetics of atropine, with females showing about 15% higher plasma concentrations (Cmax) and a slightly shorter half-life compared to males. hhs.gov
| Parameter | Glycopyrrolate | Atropine |
|---|---|---|
| Half-Life (t½) | ~50 minutes (IV) nih.gov; 0.55-1.25 hours (IM, adults) fda.gov | 2-3 hours (plasma, adults) hhs.gov |
| Volume of Distribution (Vd) | 0.42 ± 0.22 L/kg (adults 60-75 yrs) drugbank.com; 1.3-1.8 L/kg (children 1-14 yrs) drugbank.com | Data not specified in provided results |
| Protein Binding | 38-41% medscape.com | 14-22% hhs.gov |
| Peak Plasma Time (Tmax) | 5 minutes (inhalation) medscape.com; 0.05 hours (IV, rabbits) uoguelph.ca | 3 minutes (IM, adults) hhs.gov |
| Primary Route of Elimination | Renal, largely as unchanged drug nih.govuoguelph.cafda.gov | Hepatic metabolism and renal excretion ajms.site |
Preclinical Research on Glycopyrrolate Iodide
In Vitro Pharmacological Characterization in Isolated Tissues
Airway Smooth Muscle Studies
Glycopyrrolate (B1671915), a muscarinic receptor antagonist, has been investigated for its effects on airway smooth muscle. nih.govnih.gov As an anticholinergic agent, it inhibits the action of acetylcholine (B1216132) on muscarinic receptors located in airway smooth muscle. uoguelph.cadrugs.com This inhibition leads to bronchodilation. Preclinical studies have shown that glycopyrrolate has a high affinity for these receptors and dissociates from them slowly, which supports a prolonged bronchodilator effect. copdfoundation.org
In studies on human isolated bronchi, glycopyrrolate has been shown to inhibit the contractile tone of both medium and small airways. nih.gov When co-administered with the long-acting β2-agonist (LABA) indacaterol (B1671819), glycopyrrolate produces a synergistic effect, leading to enhanced bronchodilation. nih.gov This synergistic action is attributed to an increase in cyclic adenosine (B11128) monophosphate (cAMP) concentrations in the airway smooth muscle and a decrease in acetylcholine release from the bronchial epithelium. nih.gov The combination of glycopyrrolate and indacaterol was found to have a more significant effect on electrically-induced contraction of airway smooth muscle than indacaterol alone. service.gov.uk
Table 1: In Vitro Effects of Glycopyrrolate on Airway Smooth Muscle
| Tissue Preparation | Agonist/Stimulation | Glycopyrrolate Effect | Key Findings |
|---|---|---|---|
| Human Isolated Bronchi (Medium and Small) | Cholinergic Tone | Inhibition of contractile tone. nih.gov | Synergistic bronchodilation with indacaterol. nih.gov |
| Human Isolated Bronchi | Histaminergic Contractility | No significant effect. nih.gov | Demonstrates selectivity for muscarinic pathways. |
| Airway Smooth Muscle Cells | Acetylcholine | Inhibition of contraction. service.gov.uk | Increased cAMP levels when combined with indacaterol. nih.gov |
Gastrointestinal Tissue Contractility Assays
The effects of glycopyrrolate on gastrointestinal motility are mediated by its antagonism of muscarinic receptors in the smooth muscle of the gut. drugs.com In vitro studies using isolated intestinal segments are common for evaluating the effects of drugs on gastrointestinal contractility. ijper.orgreprocell.com For instance, the guinea pig ileum is a standard preparation for assessing drug effects on peristalsis. ijper.org
Preclinical research indicates that glycopyrrolate inhibits intestinal motility. uoguelph.ca In mouse isolated ileum, acetylcholine induces contractions which can be inhibited by muscarinic antagonists like atropine (B194438). nih.gov While specific data on glycopyrrolate iodide in this exact preparation is not detailed in the provided results, its known mechanism as a muscarinic antagonist suggests it would similarly inhibit these contractions. nih.govdrugs.com Studies on various animal tissues have been crucial in the development of drugs that modulate gastrointestinal motility. reprocell.com
Table 2: In Vitro Effects of Glycopyrrolate on Gastrointestinal Tissue
| Tissue Preparation | Agonist/Stimulation | Glycopyrrolate Effect | Key Findings |
|---|---|---|---|
| Guinea Pig Ileum | Acetylcholine | Expected to inhibit contractions. ijper.orgnih.gov | Standard model for studying peristalsis. ijper.org |
| Mouse Isolated Ileum | Acetylcholine | Expected to inhibit contractions. nih.gov | Acetylcholine-induced contractions are mediated by muscarinic receptors. nih.gov |
| Human Intestinal Tissue | Electrical Field Stimulation | Expected to modulate contractile state. reprocell.com | Allows for the study of both excitatory and inhibitory neuronal activity. reprocell.com |
Glandular Secretion Inhibition Studies
Glycopyrrolate is a potent inhibitor of glandular secretions, a primary reason for its clinical use. nih.govdrugs.com It acts on muscarinic receptors in exocrine glands, such as salivary and sweat glands, to reduce secretion. drugs.comnih.gov
In vitro studies using isolated sweat glands have demonstrated the inhibitory effects of glycopyrrolate. In a 3D model of human axillary sweat glands, glycopyrrolate was shown to inhibit the increase in intracellular calcium levels stimulated by acetylcholine (ACh). researchgate.net This inhibition of calcium signaling is a key mechanism in reducing sweat production. researchgate.net Similarly, glycopyrrolate is known to markedly inhibit salivary secretions by blocking the muscarinic receptors in salivary glands. service.gov.uknih.gov
Table 3: In Vitro Effects of Glycopyrrolate on Glandular Secretion
| Gland/Tissue Model | Stimulant | Glycopyrrolate Effect | Key Findings |
|---|---|---|---|
| Human Axillary 3D Sweat Gland Models | Acetylcholine (ACh) | Inhibition of ACh-stimulated intracellular Ca²⁺ increase. researchgate.net | Demonstrates direct inhibition of the signaling pathway for sweat secretion. researchgate.net |
| Salivary Glands | Muscarinic Agonists | Marked inhibition of secretion. service.gov.uknih.gov | Reduces the rate of saliva production. nih.govnih.gov |
In Vivo Efficacy Studies in Animal Models
Respiratory System Effects (e.g., Bronchodilation, Airway Secretions)
In animal models, glycopyrrolate has demonstrated efficacy in producing bronchodilation and reducing airway secretions. drugs.com These effects are consistent with its in vitro pharmacological profile as a muscarinic antagonist. copdfoundation.org Animal models, including rodents, rabbits, and pigs, are commonly used to study respiratory diseases, although interspecies anatomical and physiological differences are an important consideration. mdpi.com
Glycopyrrolate effectively controls excessive pharyngeal, tracheal, and bronchial secretions in animal models. drugs.com Its ability to reduce airway secretions is a key therapeutic effect. ersnet.org Studies comparing glycopyrrolate to other anticholinergics like atropine have shown glycopyrrolate to have a more prolonged effect on inhibiting secretions. service.gov.uk The development of nebulized forms of glycopyrrolate has been studied in animal models to confirm its local effects in the lungs. nih.gov
Table 4: In Vivo Respiratory Effects of Glycopyrrolate in Animal Models
| Animal Model | Effect Measured | Glycopyrrolate Effect | Key Findings |
|---|---|---|---|
| General Animal Models | Bronchodilation | Induces bronchodilation. copdfoundation.org | The effect is sustained due to high receptor affinity and slow dissociation. copdfoundation.org |
| Canine and Feline Models | Tracheobronchial Secretions | Marked and prolonged inhibition. service.gov.uk | More potent and longer-lasting than atropine. service.gov.uk |
| Rodent Models | Airway Secretions | Reduction in secretions. drugs.com | Confirms the antisecretory action of glycopyrrolate. drugs.com |
Gastrointestinal Motility and Secretion Modulation
In vivo studies in various animal models have confirmed the inhibitory effect of glycopyrrolate on gastrointestinal motility and secretions. uoguelph.cadrugs.com In rats, the charcoal meal progression test showed that glycopyrrolate reduces gastrointestinal propulsive activity. service.gov.uk At high doses, its effect was comparable to that of isopropamide (B1672277) iodide and less potent than atropine sulfate (B86663). service.gov.uk
In dogs, glycopyrrolate has been shown to decrease gastrointestinal motility for up to 30 minutes. uoguelph.ca Studies in unanesthetized dogs with Thiry-Vella loops also demonstrated a marked inhibitory effect of glycopyrrolate on intestinal activity. service.gov.uk Furthermore, glycopyrrolate diminishes the volume and free acidity of gastric secretions. drugs.com In anesthetized dogs and cats, glycopyrrolate is effective at inhibiting intestinal peristalsis. service.gov.uk The modulatory action on GI motility is often mediated by antagonizing muscarinic acetylcholine signaling pathways. scirp.org
Table 5: In Vivo Gastrointestinal Effects of Glycopyrrolate in Animal Models
| Animal Model | Parameter Measured | Glycopyrrolate Effect | Key Findings |
|---|---|---|---|
| Rats | Charcoal Meal Progression | Reduced intestinal propulsion. service.gov.uk | Less potent than atropine sulfate at equivalent doses. service.gov.uk |
| Dogs | Gastrointestinal Motility | Decreased motility. uoguelph.ca | Effect lasted up to 30 minutes. uoguelph.ca |
| Dogs (Thiry-Vella Loop) | Intestinal Activity | Marked inhibition. service.gov.uk | Demonstrates direct effect on intestinal function. service.gov.uk |
| Dogs | Gastric Secretion | Diminished volume and free acidity. drugs.com | Confirms antisecretory effect in the stomach. drugs.com |
| Dogs and Cats (anesthetized) | Intestinal Peristalsis | Inhibition of peristalsis. service.gov.uk | Effective in controlling intestinal movements during anesthesia. service.gov.uk |
Cardiovascular System Responses (e.g., Heart Rate Modulation)
Preclinical and clinical studies have demonstrated that glycopyrrolate influences the cardiovascular system, primarily by modulating heart rate. As a muscarinic receptor antagonist, glycopyrrolate blocks the action of acetylcholine, thereby reducing the parasympathetic nervous system's influence on the heart. droracle.ai This action can lead to an increase in heart rate, an effect known as tachycardia. droracle.ainih.gov
In animal models, the effects of glycopyrrolate on heart rate have been compared to atropine, another anticholinergic agent. In rats, glycopyrrolate produced a more sustained increase in heart rate compared to atropine sulfate. service.gov.uk Similarly, in rabbits, glycopyrrolate elevated the heart rate for over 50 minutes, whereas atropine sulfate did not induce a significant increase. service.gov.uk However, in adult dogs, intravenous administration of glycopyrrolate did not significantly affect heart rate but did cause a decrease in mean arterial pressure and systemic vascular resistance. service.gov.uk
Studies in healthy human volunteers have shown that higher doses of glycopyrrolate produce a vagal cardiac blockade, characterized by significant tachycardia and a decrease in heart rate variability. nih.gov At lower doses, the effects on heart rate are less pronounced compared to atropine. nih.gov Research has also indicated that glycopyrrolate can increase resting heart rate from approximately 60 to 110 beats per minute. nih.gov This effect is utilized in certain medical contexts, such as in combination with dexmedetomidine, to inhibit baroreflex control of circulation, leading to increased heart rate and blood pressure. droracle.aiahajournals.org
The impact of glycopyrrolate on heart rate is a direct extension of its pharmacological action on muscarinic receptors in the sinoatrial node of the heart. guidetopharmacology.org By blocking these receptors, the "braking" effect of the vagus nerve on the heart is diminished, leading to an increased heart rate. nih.gov
Table 1: Preclinical Findings on Glycopyrrolate and Heart Rate Modulation
| Subject | Observation | Reference |
|---|---|---|
| Rats | Produced a more sustained increase in heart rate compared to atropine. | service.gov.uk |
| Rabbits | Elevated heart rate for over 50 minutes. | service.gov.uk |
| Dogs | Did not significantly affect heart rate. | service.gov.uk |
| Humans | Higher doses caused significant tachycardia; resting heart rate increased from ~60 to ~110 bpm. | nih.govnih.gov |
Salivary Gland Secretion Inhibition
Glycopyrrolate is a potent inhibitor of salivary gland secretions, an effect that stems from its anticholinergic properties. nih.govfda.gov It competitively blocks muscarinic acetylcholine receptors located on salivary glands. dermnetnz.orgnih.gov This blockade prevents acetylcholine from stimulating the glands, thereby reducing the production and secretion of saliva. nih.gov
This antisialagogue effect, or the inhibition of saliva flow, is one of the primary reasons for the use of glycopyrrolate in certain medical settings. nih.gov The effect is long-lasting, persisting for up to 7 hours after administration. fda.gov
Research has investigated the use of glycopyrrolate to reduce saliva production in various contexts. nih.gov For instance, it has been explored as a method to mitigate sialorrhea (excessive drooling). nih.gov Studies have confirmed that glycopyrrolate significantly reduces the rate of saliva production by inhibiting the M1 and M3 muscarinic acetylcholine receptors, which play a role in both saliva secretion and vasodilation of the afferent vasculature of the glands. nih.gov
While effective in reducing salivation, it's noteworthy that in a study involving the uptake of radioiodine, the reduction in saliva excretion caused by glycopyrrolate led to an increased accumulation of the radioisotope within the salivary glands. nih.gov This suggests that while secretion into the oral cavity is reduced, the initial uptake of substances by the gland may not be affected. nih.govresearchgate.net
Ocular Effects (e.g., Mydriasis, Intraocular Pressure)
Glycopyrrolate exerts distinct effects on the eye, primarily causing mydriasis (pupil dilation) due to its anticholinergic action on the iris sphincter muscle. nih.govjocgp.com By blocking muscarinic receptors, it prevents the pupil from constricting, leading to dilation. dermnetnz.org
In a preclinical study on albino rabbits, topical application of a 0.5% glycopyrrolate solution induced a rapid and potent mydriatic effect. nih.gov Mydriasis was observed within 5 minutes of instillation, reached a near-maximal level at 15 minutes, and surprisingly persisted for one week. nih.gov This effect was found to be faster, stronger, and more persistent than that of a 1.0% atropine sulfate solution. nih.gov
Regarding intraocular pressure (IOP), the same rabbit study found that the administration of 0.5% glycopyrrolate solution twice daily for one week did not affect IOP. nih.gov However, in a study involving elderly human patients undergoing intra-ocular surgery, both glycopyrrolate and atropine were administered intravenously. nih.gov In patients with pre-existing raised IOP, both drugs led to a decrease in IOP, with atropine causing a greater reduction than glycopyrrolate. nih.gov It is important to note that anticholinergic-induced mydriasis can, in anatomically predisposed individuals, precipitate acute angle-closure glaucoma by causing the iris base to thicken and obstruct the iridocorneal angle. jocgp.com
Because glycopyrrolate is a quaternary ammonium (B1175870) compound, its ability to cross lipid membranes like the blood-brain barrier is limited. fda.gov This property also reduces its systemic absorption when applied topically to the eye, potentially offering an ocular anticholinergic effect without significant central nervous system side effects. nih.gov
Table 2: Ocular Effects of Glycopyrrolate in Preclinical Models
| Effect | Model | Findings | Reference |
|---|---|---|---|
| Mydriasis | Albino Rabbits | Rapid onset (within 5 min), near-maximal at 15 min, persisted for 1 week. Stronger and more persistent than atropine. | nih.gov |
| Intraocular Pressure | Albino Rabbits | No effect on IOP after one week of twice-daily administration. | nih.gov |
| Intraocular Pressure | Elderly Human Patients | Caused a decrease in IOP in patients with pre-existing raised IOP, though less than atropine. | nih.gov |
Preclinical Toxicity Mechanisms and Pathways
Mechanisms of Peripheral Anticholinergic Effects
The peripheral toxicity of glycopyrrolate is a direct extension of its primary pharmacological action: the competitive antagonism of acetylcholine at muscarinic receptors. nih.govmedscape.com These receptors are widely distributed in the peripheral nervous system, located on the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands. guidetopharmacology.orgfda.gov
By blocking these muscarinic receptors, glycopyrrolate inhibits the effects of the parasympathetic nervous system. nih.gov This inhibition leads to a range of predictable effects that constitute the peripheral anticholinergic toxidrome. medscape.comrch.org.au These manifestations include:
Tachycardia: Blockade of muscarinic receptors in the heart's sinoatrial node leads to an increased heart rate. nih.govnih.gov
Dry Mouth and Skin: Inhibition of salivary and sweat glands results in decreased secretions. medscape.comrch.org.au
Mydriasis: Blockade of muscarinic receptors in the pupillary sphincter muscle of the eye causes the pupil to dilate. medscape.com
Decreased Gastrointestinal Motility: Inhibition of acetylcholine's action on the smooth muscle of the gastrointestinal tract can lead to decreased bowel sounds and constipation. nih.gov
Urinary Retention: The detrusor muscle of the bladder is relaxed, and the sphincter is tightened, leading to difficulty in urination. dermnetnz.orgrch.org.au
Glycopyrrolate's structure as a quaternary ammonium compound makes it highly polar and fully ionized at physiological pH. fda.gov This characteristic limits its ability to cross lipid membranes, such as the blood-brain barrier, which is why its effects are predominantly peripheral. fda.gov
Central Nervous System (CNS) Toxicity Mechanisms (Central Anticholinergic Syndrome)
While glycopyrrolate is a quaternary amine designed to limit its passage across the blood-brain barrier, CNS toxicity, known as central anticholinergic syndrome, can still occur, particularly in cases of overdose or in susceptible individuals. nih.govfda.gov The mechanism involves the antagonism of muscarinic acetylcholine receptors within the central nervous system, including the cerebral cortex, thalamus, and hippocampus. nih.gov
Inhibition of central cholinergic neurotransmission disrupts normal brain function, leading to a characteristic toxidrome. nih.govrch.org.au The clinical manifestations of central anticholinergic syndrome include:
Altered mental status, ranging from confusion and restlessness to agitated delirium. medscape.comrch.org.au
Visual hallucinations, which can involve picking at imaginary objects. rch.org.auemcrit.org
Mumbling or slurred speech. rch.org.au
In severe cases, seizures and coma can occur. rch.org.auemcrit.org
The limited ability of glycopyrrolate to penetrate the CNS generally results in a lower incidence of central effects compared to tertiary amines like atropine, which cross the blood-brain barrier more readily. service.gov.ukfda.gov However, the potential for central anticholinergic syndrome remains, as high concentrations of the drug or compromised blood-brain barrier integrity could lead to significant CNS receptor blockade. nih.gov
Organ-Specific Pathophysiological Alterations (e.g., Gastric Parietal Cells)
Glycopyrrolate's anticholinergic action can induce specific pathophysiological alterations in various organs, with the gastric parietal cells of the stomach being a key example. These cells are responsible for secreting hydrochloric acid, a process regulated by several factors, including acetylcholine via muscarinic receptors. fda.govteachmeanatomy.info
The mechanism of action involves glycopyrrolate blocking the muscarinic receptors on parietal cells. This inhibition prevents acetylcholine from stimulating the H+/K+ ATPase pump (the proton pump), which is the final step in acid secretion. fda.govfrontiersin.org By inhibiting this pathway, glycopyrrolate diminishes the volume and free acidity of gastric secretions. guidetopharmacology.orgfda.gov This effect was an early focus of research for its potential use in treating peptic ulcers. drugbank.com
Chronic inhibition of gastric acid secretion can have further pathophysiological consequences. Altering the acidic environment of the stomach can affect the local microbiota. nih.gov For example, the bacterium Helicobacter pylori, which colonizes the gastric mucosa, can itself perturb parietal cell function and acid secretion, creating a complex interplay when anticholinergic agents are introduced. nih.gov
Beyond the stomach, the anticholinergic effects of glycopyrrolate can alter the function of other organ systems. For instance, by decreasing intestinal motility, high doses may exacerbate conditions like toxic megacolon in patients with ulcerative colitis. nih.gov
Advanced Analytical Methodologies for Glycopyrrolate Iodide Research
Chromatographic Techniques for Quantitative Analysis
Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the precise quantification of glycopyrrolate (B1671915) in various samples, from bulk pharmaceutical ingredients to biological fluids.
High-Performance Liquid Chromatography (HPLC) Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods are frequently developed and validated for the estimation of glycopyrrolate in bulk drug and pharmaceutical dosage forms. fda.govresearcher.life These methods are valued for their simplicity, accuracy, and precision. fda.gov
A typical RP-HPLC method involves a C18 or C8 column for separation. fda.govfda.gov For instance, one validated method utilized a µ Bondapak C-18 column (300x3.9mm; 10µm) with a mobile phase consisting of a sodium sulphate buffer, 1N sulfuric acid, acetonitrile (B52724), and methanol (B129727) (1230:6:470:300 v/v/v/v). fda.gov The analysis was performed at a flow rate of 2.3 ml/min with UV detection at 222 nm, yielding a retention time of 4.2 minutes for glycopyrrolate. fda.gov Another approach employed a Kromasil 100-5 C8 column with a gradient mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and methanol. fda.gov
Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines. researcher.life Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). fda.gov A linear dynamic response for glycopyrrolate has been demonstrated in concentration ranges such as 20-80 µg/ml, with a high correlation coefficient (r² = 0.999698). fda.gov Recovery studies, a measure of accuracy, have shown results around 99.08%. fda.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | µ Bondapak C-18 (300x3.9mm; 10µm) | fda.gov |
| Mobile Phase | Sodium sulphate buffer, 1N H₂SO₄, Acetonitrile, Methanol (1230:6:470:300 v/v/v/v) | fda.gov |
| Flow Rate | 2.3 ml/min | fda.gov |
| Detection | UV at 222 nm | fda.govresearcher.life |
| Retention Time | 4.2 minutes | fda.gov |
| Linearity Range | 20-80 µg/ml | fda.gov |
| Accuracy (% Recovery) | 99.08% | fda.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry (MS/MS)
For highly sensitive and specific quantification of glycopyrrolate in complex biological matrices such as horse plasma and urine, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. tga.gov.auselleckchem.comfda.gov These methods are crucial for pharmacokinetic studies and regulatory control in performance animals. fda.gov
A validated UHPLC-HESI-MS/MS (heated electrospray ionization) method for glycopyrrolate in horse plasma demonstrates the power of this technique. tga.gov.auselleckchem.com The methodology typically involves isolating glycopyrrolate and a deuterated internal standard (e.g., glycopyrrolate-d3) from the plasma matrix using solid-phase extraction. tga.gov.auselleckchem.comtandfonline.com Chromatographic separation is achieved on a reversed-phase column, such as a C18 Acquity™ UPLC HSS T3 column. tga.gov.auselleckchem.com A gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used. tga.gov.auselleckchem.com
Detection is performed using a triple-stage quadrupole (TSQ) mass spectrometer in the positive electrospray ionization mode. tga.gov.auselleckchem.com Quantification relies on selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. tga.gov.auselleckchem.com For glycopyrrolate, the transition of the precursor ion at m/z 318 to a product ion at m/z 116 is often used for quantification. tga.gov.auselleckchem.comfda.gov
These UHPLC-MS/MS methods are characterized by their exceptional sensitivity, with lower limits of quantification (LLOQ) as low as 0.125 pg/mL in plasma and 5 pg/mL in urine. tga.gov.aufda.gov Validation demonstrates excellent linearity (R² > 0.998), high recovery (78% to 96%), and good precision. tga.gov.auselleckchem.com
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.125–25 pg/mL | tga.gov.auselleckchem.comtandfonline.com |
| Lower Limit of Quantification (LLOQ) | 0.125 pg/mL | tga.gov.auselleckchem.comtandfonline.com |
| Lower Limit of Detection (LOD) | 0.025 pg/mL | tga.gov.auselleckchem.comtandfonline.com |
| Recovery | 78% to 96% | tga.gov.auselleckchem.com |
| Intra-batch Precision (%CV) | 3.3–14.4% | tga.gov.auselleckchem.com |
| Inter-batch Precision (%CV) | 3.4–14.4% | tga.gov.auselleckchem.com |
| SRM Transition (Quantification) | m/z 318 → 116 | tga.gov.auselleckchem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolite profiling, though its application to glycopyrrolate requires specific considerations. service.gov.ukresearchgate.net As a quaternary ammonium (B1175870) salt, glycopyrrolate is a non-volatile compound and cannot be directly analyzed by GC-MS. hres.ca Therefore, analytical approaches often involve derivatization or focus on the analysis of its metabolites. hres.ca
One approach involves the hydrolysis of the parent compound to cyclopentyl mandelic acid, which can then be derivatized for GC-MS analysis. hres.ca More directly for metabolite profiling, GC-MS has been used to investigate the metabolic fate of glycopyrrolate. Following administration, biological samples like urine can be analyzed to identify metabolites. fda.gov For instance, studies in mice and rats have identified six metabolites in urine using techniques including GC-MS. fda.gov The major metabolic pathways identified were the hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid moiety, followed by the removal of the cyclopentyl ring. fda.gov This allows for a detailed understanding of how the body processes the compound.
Radiochemical Methods for Pharmacokinetic Studies
Radiochemical methods have been instrumental in early pharmacokinetic research on glycopyrrolate, providing fundamental data on its absorption, distribution, metabolism, and excretion (ADME).
Use of Radiolabeled Glycopyrrolate (e.g., 14C- and 3H-Isotopologues)
The use of radiolabeled isotopologues, such as Carbon-14 (¹⁴C) and Tritium (³H) labeled glycopyrrolate, has been a key strategy in foundational pharmacokinetic studies. fda.gov These studies allowed for the tracking of the drug and its metabolites throughout the body, regardless of their chemical form.
For example, early research utilized intravenously administered ³H-glycopyrrolate in humans to study its fate. tga.gov.auresearchgate.net These studies revealed that a high percentage (approximately 85%) of the radioactivity was excreted in the urine within 48 hours, with over 80% corresponding to the unchanged parent drug. tga.gov.auresearchgate.net Similarly, ¹⁴C-glycopyrrolate has been administered to animals like mice and dogs to investigate its distribution. selleckchem.comtandfonline.com These studies showed rapid and widespread tissue distribution, with the highest concentrations found in the liver and kidney. selleckchem.com They also confirmed poor penetration of the blood-brain barrier. tandfonline.com The synthesis of ¹⁴C-labeled glycopyrrolate was specifically undertaken to better understand its drug metabolism and pharmacokinetic (DMPK) properties. rmtcnet.com
Radioreceptor Assays for Receptor Binding
Radioreceptor assays (RRA) are a specialized analytical method used for pharmacokinetic studies and to characterize the binding of glycopyrrolate to its target receptors. fda.govresearchgate.netnih.gov This technique measures the concentration of a drug based on its ability to compete with a radiolabeled ligand for binding to a specific receptor.
For glycopyrrolate, RRAs have been developed using rat brain membrane preparations where muscarinic receptors are labeled with a tritiated ligand, such as [³H]-N-methyl scopolamine (B1681570) ([³H]-NMS). The amount of unlabeled glycopyrrolate in a sample is determined by measuring the displacement of the radioligand from the receptors. This sensitive assay has been successfully applied to determine glycopyrrolate concentrations in human plasma and urine, proving sufficient for pharmacokinetic studies after therapeutic dosing. fda.gov
Furthermore, competitive binding assays using cloned human muscarinic receptors (M1-M5) have been employed to precisely determine the binding affinity of glycopyrrolate. fda.govfda.gov These studies have yielded pKi values (a measure of binding affinity) in the nanomolar range, demonstrating glycopyrrolate's high affinity for all five muscarinic receptor subtypes. fda.govfda.govrmtcnet.com Kinetic studies also show that glycopyrrolate dissociates slowly from human airway smooth muscle muscarinic receptors, which may contribute to its long duration of action. fda.gov
| Receptor Subtype | pKi Value | Reference |
|---|---|---|
| M1 | 9.81 | fda.govrmtcnet.com |
| M2 | 9.05 | fda.govrmtcnet.com |
| M3 | 9.59 | fda.govrmtcnet.com |
| M4 | 9.05 | fda.govrmtcnet.com |
| M5 | 8.96 | fda.govrmtcnet.com |
Bioanalytical Method Development and Validation for Glycopyrrolate
Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices such as plasma, urine, and tissues. The development and validation of these methods for a quaternary ammonium compound like glycopyrrolate present unique challenges due to its charge and polarity.
The need for ultrasensitive detection methods for glycopyrrolate has been driven by studies involving low dosage forms, such as those administered via electronic nebulizers. nih.govtandfonline.comx-mol.comtandfonline.com In such cases, the resulting plasma concentrations can be exceptionally low, requiring analytical methods capable of quantification at the sub-picogram per milliliter (pg/mL) or even femtogram per milliliter (fg/mL) level. nih.govtandfonline.comx-mol.comtandfonline.comresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving this level of sensitivity. nih.govtandfonline.comx-mol.comtandfonline.com Researchers have successfully developed and validated LC-MS/MS methods to quantify glycopyrrolate in human plasma at concentrations as low as 0.500 pg/mL (or 500 fg/mL). nih.govtandfonline.comx-mol.com These methods typically employ a stable isotope-labeled internal standard, such as d3-glycopyrrolate, to ensure accuracy and precision. researchgate.netnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both glycopyrrolate and its internal standard. nih.govtandfonline.comx-mol.comresearchgate.netnih.gov For instance, a common transition monitored for glycopyrrolate is m/z 318.3 → 116.1. nih.govtandfonline.comx-mol.comresearchgate.netnih.gov
One validated method demonstrated a linear range of 0.125–25 pg/mL in horse plasma, with a lower limit of quantification (LLOQ) of 0.125 pg/mL and a lower limit of detection (LOD) of 0.025 pg/mL. rmtcnet.comresearchgate.net Another method for human plasma established a quantification range of 0.500–250 pg/mL. nih.govtandfonline.comx-mol.com The development of such ultrasensitive assays has been pivotal in enabling the pharmacokinetic characterization of glycopyrrolate following administration of low microgram doses. nih.govtandfonline.comx-mol.com
Effective sample preparation is a critical step in bioanalysis, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. For glycopyrrolate, solid-phase extraction (SPE) is a widely used and effective technique. researchgate.netnih.govresearchgate.netanapharmbioanalytics.com
Given that glycopyrrolate is a quaternary ammonium compound, weak cation exchange SPE is a particularly suitable approach for its isolation from plasma matrices. rmtcnet.comresearchgate.net This technique leverages the positive charge of the glycopyrrolate molecule to selectively retain it on the SPE sorbent while allowing matrix components to be washed away. The analyte is then eluted using an appropriate solvent system.
In one method, glycopyrrolate and its internal standard were extracted from human plasma using an SPE cartridge. researchgate.netnih.gov The elution was carried out with a solution of 0.5% formic acid in a mixture of acetonitrile and water (70:30). researchgate.netnih.gov Another approach utilized a molecularly imprinted polymer as the sorbent in SPE to purify and extract a related compound, indacaterol (B1671819), from lung tissue, highlighting the potential for highly selective SPE methodologies. dntb.gov.ua The optimization of SPE conditions, including the choice of sorbent, wash solvents, and elution solvents, is crucial for achieving high and reproducible recovery of the analyte. dntb.gov.uascribd.com
Analytical Lifecycle Management (ALM) is a modern, holistic approach to the development and validation of analytical methods, drawing principles from ICH guidelines Q8, Q9, and Q10. scielo.brscielo.br This framework emphasizes a deep understanding of the analytical method throughout its entire lifecycle, from design and development to performance qualification and continued verification. scielo.brscielo.brresearchgate.net
The ALM process begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. scielo.brscielo.br This is followed by the identification of Critical Quality Attributes (CQAs) of the method, such as retention time, peak symmetry, and theoretical plates, which are essential for ensuring method performance. scielo.brscielo.brresearchgate.net
Risk management tools are then employed to identify critical method variables that could impact the CQAs. scielo.br Design of Experiments (DoE) is a powerful statistical tool used within the ALM framework to systematically optimize these variables. scielo.brresearchgate.net For example, in the development of a stability-indicating liquid chromatographic method for glycopyrrolate, variables such as the percentage of methanol in the mobile phase, the concentration of an ion-pairing agent like tetra-butyl ammonium hydrogen sulfate (B86663), and the mobile phase flow rate were optimized using a DoE approach. scielo.brresearchgate.net This systematic approach ensures the development of a robust and reliable method. scielo.brscielo.brresearchgate.net The final stage of ALM involves continuous monitoring of the method's performance to ensure it remains in a state of control. scielo.br
Solid-Phase Extraction Optimization for Biological Samples
Method Specificity, Linearity, Accuracy, and Precision Validation
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, and precision.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjptonline.org In the context of stability-indicating methods for glycopyrrolate, specificity is often demonstrated by subjecting the drug to forced degradation conditions (e.g., acid, alkali, peroxide, heat, and light). scielo.brrjptonline.org The method is considered specific if the glycopyrrolate peak is well-resolved from any degradation product peaks. rjptonline.org
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. researchgate.net For glycopyrrolate, methods have been validated over various concentration ranges, such as 6-14 µg/mL, 5-250 µg/mL, and 1-15 mg/mL, with correlation coefficients consistently exceeding 0.999, indicating excellent linearity. scielo.brrjptonline.orgresearchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. ijprs.com Accuracy for glycopyrrolate assays has been reported to be greater than 99%, with recovery values often in the range of 98.4% to 100.2%. scielo.brrjptonline.orgijprs.com
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For glycopyrrolate methods, the acceptance criterion for precision is often an RSD of less than 2%. scielo.brresearchgate.net
The table below summarizes the validation parameters from various published methods for the analysis of glycopyrrolate.
| Method Type | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LLOQ | Reference |
| UFLC | 5-250 µg/mL | 0.999 | >99% | <2% | - | scielo.brscielo.br |
| LC | 6-14 µg/mL | - | - | <2% | 6.0 µg/mL | |
| RP-UPLC | 1-15 mg/mL | - | 98.9-100.2% | - | - | rjptonline.org |
| LC-MS/MS | 4.00-2000 pg/mL | ≥0.9960 | -2.5 to 12.8% (RE) | ≤11.1% (CV) | 4.00 pg/mL | researchgate.netnih.gov |
| UHPLC-MS/MS | 0.125-25 pg/mL | >0.998 | - | 3.3-14.4% (CV) | 0.125 pg/mL | rmtcnet.comresearchgate.net |
| RP-HPLC | 60-140 µg/mL | - | 99.12-99.73% | <2% | - | ijprs.com |
| LC-MS/MS | 0.500-250 pg/mL | 0.9984 | - | - | 0.500 pg/mL | nih.govtandfonline.comx-mol.com |
| RP-HPLC | - | 0.999 | 100.01% | 0.3% | 3 µg/mL | researchgate.net |
UFLC: Ultra-Fast Liquid Chromatography; LC: Liquid Chromatography; RP-UPLC: Reverse Phase Ultra-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; RP-HPLC: Reverse Phase High-Performance Liquid Chromatography; LLOQ: Lower Limit of Quantification; RE: Relative Error; CV: Coefficient of Variation.
Clinical Research Aspects of Glycopyrrolate General Form
Therapeutic Efficacy in Respiratory Conditions Research
No clinical trials or research studies were identified that specifically evaluated the therapeutic efficacy of glycopyrrolate (B1671915) iodide in respiratory conditions. Research in this area has focused on other formulations of glycopyrrolate.
There are no available clinical trial data or published research findings on the use of glycopyrrolate iodide for bronchodilation in patients with Chronic Obstructive Pulmonary Disease (COPD). The extensive research into long-acting muscarinic antagonists (LAMAs) for COPD, including those involving the active ingredient glycopyrronium (B1196793), has utilized other salt forms. dovepress.comnih.govnih.govdovepress.com
Specific research on the use of this compound for asthma symptom management is not present in the available scientific literature. While glycopyrrolate has been investigated as a potential treatment for asthma, these studies have not used the iodide salt. nih.govnih.govresearchgate.net
Chronic Obstructive Pulmonary Disease (COPD) Bronchodilation Research
Research on Hyperhidrosis Management
No clinical studies were found that have investigated this compound for the management of any form of hyperhidrosis. The body of evidence for the use of glycopyrrolate in treating excessive sweating relates to oral and topical formulations of other glycopyrrolate salts. sweathelp.orgresearchgate.netnih.gov
There is no clinical research available on the efficacy of this compound for the treatment of primary axillary hyperhidrosis. Studies on topical glycopyrrolate for this condition have utilized different formulations. nih.govresearchgate.netnih.gov
A review of the literature reveals no studies on the use of this compound for treating craniofacial or gustatory hyperhidrosis. Research in this area has explored the efficacy of topical preparations of other glycopyrrolate salts. aafp.orgmedscape.comekb.egnih.gov
There is an absence of clinical research data concerning the use of this compound for the management of palmar and plantar hyperhidrosis. Therapeutic approaches for these conditions have involved other treatments, including different forms of glycopyrrolate. racgp.org.auscielo.br
Data Tables
As no clinical research data specifically for "this compound" were found, data tables summarizing research findings cannot be generated.
Generalized Hyperhidrosis
Generalized hyperhidrosis, a condition characterized by excessive sweating, can significantly impact a patient's quality of life. skintherapyletter.com Research has explored the efficacy of glycopyrrolate in managing this condition.
A 2012 study reported that oral glycopyrrolate resulted in a 75% reduction in perspiration. sweathelp.org Another study involving 36 patients with primary hyperhidrosis found that 75.0% of patients experienced a noticeable decrease in sweating after treatment with oral glycopyrrolate. nih.gov
Topical formulations of glycopyrrolate have also been investigated. Phase 3 clinical trials (ATMOS-1 and ATMOS-2) for a topical glycopyrronium tosylate formulation demonstrated a significant reduction in sweat production compared to a vehicle control. skintherapyletter.com The average reduction in sweat production from baseline to week 4 ranged from 67.7% to 79.8% in the treatment groups. skintherapyletter.com
Table 1: Clinical Research on Glycopyrrolate for Generalized Hyperhidrosis
| Study/Trial | Intervention | Key Findings |
|---|---|---|
| Lee et al. (2012) | Oral glycopyrrolate | 75% reduction in perspiration. sweathelp.org |
| Unnamed Study (2014) | Oral glycopyrrolate | 75% of 36 patients showed an actual decrease in perspiration. nih.gov |
| ATMOS-1 & ATMOS-2 | Topical glycopyrronium tosylate 3.75% | 67.7% to 79.8% average reduction in sweat production at week 4. skintherapyletter.com |
Residual Limb Hyperhidrosis
Residual limb hyperhidrosis, or excessive sweating of an amputated limb, poses a significant challenge for individuals using prosthetic devices, often leading to skin breakdown and difficulty with prosthesis fit. aapmr.orgresearchgate.net Research into topical glycopyrrolate has shown promise in managing this condition.
Case studies have demonstrated the successful off-label use of topical glycopyrrolate for severe residual limb hyperhidrosis. aapmr.orgpmrjabstracts.org In one report, two patients with refractory hyperhidrosis of their residual limbs experienced a clinically significant reduction in sweating after treatment with topical glycopyrrolate tosylate. pmrjabstracts.org Another case study detailed a 46-year-old woman with a transfemoral amputation who reported a greater than 75% improvement in hyperhidrosis after two weeks of treatment with a 2% glycopyrronium bromide formulation. ijdvl.comijdvl.com This improvement was validated by an iodine-starch test. ijdvl.com
These findings suggest that topical glycopyrrolate can be an effective and less invasive treatment option for this debilitating condition. pmrjabstracts.org
Research on Sialorrhea (Excessive Drooling) in Neurological Conditions
Sialorrhea is a common and distressing symptom in various neurological disorders, including cerebral palsy and Parkinson's disease. nih.govohri.ca Glycopyrrolate's ability to reduce salivary secretions has made it a key area of research for managing this condition. nih.gov
In children with chronic neurological conditions, particularly cerebral palsy, oral glycopyrrolate has been shown to be effective. nih.govnih.gov A survey of parents and caretakers of children with cerebral palsy revealed that 95% of those who used glycopyrrolate reported significant improvement in drooling. nih.gov Two randomized controlled trials involving children and young people with neurological conditions found that glycopyrronium bromide significantly reduced drooling compared to a placebo after eight weeks of treatment, as measured by the modified Teacher's Drooling Scale. nice.org.uk A retrospective observational study of 21 patients using a custom-formulated galenic glycopyrrolate syrup found that 76.2% reported a significant improvement in sialorrhea and quality of life. springermedizin.de
Research in adults with Parkinson's disease has also yielded positive results. A randomized, double-blind, crossover trial found that oral glycopyrrolate was an effective and safe therapy for sialorrhea in this patient population. researchgate.netneurology.org Another 12-week, double-blind, placebo-controlled study demonstrated that glycopyrrolate was superior to placebo in reducing sialorrhea-related disability. nih.gov
Table 2: Clinical Research on Glycopyrrolate for Sialorrhea in Neurological Conditions
| Study Population | Study Design | Key Findings |
|---|---|---|
| Children with Cerebral Palsy | Survey | 95% of respondents using glycopyrrolate reported significant improvement in drooling. nih.gov |
| Children with Neurological Conditions | 2 Randomized Controlled Trials | Statistically significant improvement in drooling with glycopyrronium bromide compared to placebo after 8 weeks. nice.org.uk |
| Children with Brain Injuries | Retrospective Observational Study | 76.2% of patients reported significant improvement in sialorrhea and quality of life. springermedizin.de |
| Adults with Parkinson's Disease | Randomized, Double-Blind, Crossover Trial | Oral glycopyrrolate was effective and safe for treating sialorrhea. researchgate.netneurology.org |
| Adults with Parkinson's Disease | 12-Week, Double-Blind, Placebo-Controlled Trial | Glycopyrrolate was superior to placebo in reducing sialorrhea-related disability. nih.gov |
Anesthetic and Perioperative Research Applications
Glycopyrrolate is a cornerstone medication in anesthesia practice, valued for its ability to create a more stable physiological environment during surgical procedures. nih.gov
Reduction of Airway and Gastric Secretions
One of the primary uses of glycopyrrolate in the perioperative setting is to reduce salivary, tracheobronchial, and pharyngeal secretions. nih.govfda.gov This is particularly important during anesthesia when a tracheal tube is in place. nih.gov By diminishing the volume and free acidity of gastric secretions, glycopyrrolate also plays a role in reducing the risk of aspiration. drugbank.comfda.govfda.gov
Studies have compared the antisialagogue effects of glycopyrrolate with other anticholinergic agents like atropine (B194438). semanticscholar.org One study found that both intramuscular glycopyrrolate and atropine significantly reduced salivary secretion 30 minutes after administration, with no significant difference in their potency as antisialogogues for minor oral surgery. semanticscholar.org However, glycopyrrolate is often favored due to its more stable effect on heart rate. semanticscholar.org A study comparing intravenous glycopyrrolate and atropine in children undergoing tonsillectomy and adenoidectomy found that glycopyrrolate was a suitable alternative to atropine for preventing secretions during anesthesia induction. nih.govresearchgate.net
Prevention and Treatment of Cardiac Inhibitory Reflexes/Bradycardia
Glycopyrrolate is frequently used to block cardiac vagal inhibitory reflexes that can occur during the induction of anesthesia and intubation, thus preventing bradycardia. nih.govfda.gov It can also be administered intraoperatively to counteract drug-induced or surgically-induced arrhythmias associated with vagal reflexes. fda.gov
A randomized, double-blinded, placebo-controlled trial investigating prophylactic glycopyrrolate in patients undergoing Cesarean section with spinal anesthesia found that none of the 34 patients who received glycopyrrolate experienced bradycardia, compared to 17% of the 35 patients in the saline group. researchgate.netdrexel.edunih.gov This highlights its effectiveness in preventing this common complication. researchgate.netdrexel.edunih.gov
When compared to atropine for preventing neostigmine-induced bradycardia, studies have shown that glycopyrrolate provides similar protection while significantly reducing the incidence of atropine-related tachycardia and other arrhythmias. nih.gov
Reversal of Neuromuscular Blockade Induced by Cholinergic Drugs
At the end of surgery, glycopyrrolate is often administered in conjunction with a cholinesterase inhibitor, such as neostigmine (B1678181), to reverse the effects of non-depolarizing neuromuscular blocking agents. nih.govfda.gov Glycopyrrolate's role is to counteract the muscarinic side effects of the cholinesterase inhibitor, such as bradycardia and excessive secretions. fda.gov
Research has focused on the optimal combination and effects of this drug pairing. One study examined the effects of different doses of neostigmine combined with glycopyrrolate on lower esophageal sphincter tone during the reversal of neuromuscular blockade. nih.gov More recent research has compared the neostigmine/glycopyrrolate combination with newer reversal agents like sugammadex (B611050). nih.govfrontiersin.orgoup.com These studies have shown that while sugammadex may offer a faster reversal time, the combination of neostigmine and glycopyrrolate remains a widely used and effective option. frontiersin.orgoup.com
Research on Gastrointestinal Applications (Historical and Adjunct)
Historically, glycopyrrolate was investigated and utilized as an adjunctive therapy for peptic ulcer disease. medsafe.govt.nzmedscape.comnih.govdrugbank.com Its role stemmed from its anticholinergic properties, which inhibit the action of acetylcholine (B1216132) at postganglionic sites in smooth muscle and secretory glands. unboundmedicine.com This action reduces the volume and free acidity of gastric secretions, a key factor in the pathophysiology of peptic ulcers. medsafe.govt.nzdrugbank.com Research indicated that glycopyrrolate could be particularly useful when a rapid anticholinergic effect was desired or when oral medication was not tolerated by the patient. medsafe.govt.nznih.gov In such cases, it could be administered via injection. medsafe.govt.nz
Early research focused on its ability to decrease GI motility and pain associated with peptic ulcer disease. unboundmedicine.com The use of glycopyrrolate in the treatment of gastric ulcers, however, required caution as it could delay gastric emptying due to antral stasis. medsafe.govt.nz More recently, an orally disintegrating tablet form of glycopyrrolate has been approved to reduce the symptoms of peptic ulcers as an adjunct to treatment. pharmacytimes.com
Glycopyrrolate's influence on intestinal motility is a direct consequence of its anticholinergic activity. unboundmedicine.com It is known to decrease the motility of the gastrointestinal tract. unboundmedicine.com This effect is beneficial in certain clinical scenarios but also warrants caution. For instance, in patients with ulcerative colitis, large doses of glycopyrrolate could suppress intestinal motility to the point of producing a paralytic ileus, which could precipitate or aggravate a toxic megacolon. medsafe.govt.nzhres.ca
Peptic Ulcer Disease Research
Comparative Efficacy and Safety Studies with Other Anticholinergics (e.g., Atropine, Tiotropium (B1237716), Ipratropium (B1672105), Oxybutynin)
Glycopyrrolate has been compared to several other anticholinergic agents in various clinical applications.
Atropine: In comparative studies, glycopyrrolate has demonstrated a more selective and prolonged effect on salivary secretion and sweat gland activity than atropine. nih.gov It is considered to be five to six times more potent than atropine in its antisialogogue (saliva-reducing) effect. nih.gov A key differentiator is that glycopyrrolate, being a quaternary ammonium (B1175870) compound, has limited ability to cross the blood-brain barrier, unlike the tertiary amine atropine. medsafe.govt.nzfda.gov This results in minimal central nervous system effects for glycopyrrolate. nih.gov In the context of reversing neuromuscular blockade, a combination of glycopyrrolate and neostigmine was found to reduce the incidence of arrhythmia and heart rate changes more effectively than an atropine-neostigmine mixture. nih.gov Studies have concluded that while both are effective, glycopyrrolate is more conducive to maintaining a stable heart rate. nih.gov However, in one study comparing their use in children undergoing surgery, hypoxia was reported more frequently in the glycopyrrolate group. virginia.edu
Tiotropium and Ipratropium: In the context of respiratory medicine, particularly for Chronic Obstructive Pulmonary Disease (COPD), glycopyrrolate has been extensively compared with tiotropium and ipratropium. Phase III trials have indicated that glycopyrrolate has a similar efficacy and safety profile to tiotropium, though some studies suggest glycopyrrolate has a faster onset of action. A pooled analysis of four Phase III trials found no statistically significant differences between glycopyrrolate and tiotropium in delaying the time to a clinically important deterioration in COPD patients. nih.gov Preclinical studies in guinea pig and human airways have shown that glycopyrrolate's effects last longer than ipratropium's but are shorter than tiotropium's. nih.gov In vitro studies on bronchial smooth muscle have shown glycopyrrolate to be approximately 10-fold more potent than ipratropium or tiotropium in inhibiting carbachol-induced contractions. researchgate.net While glycopyrrolate is considered a safe option for preventing moderate to severe COPD exacerbations, tiotropium may be more effective at preventing severe exacerbations that require hospitalization. aafp.org
Oxybutynin (B1027): Both glycopyrrolate and oxybutynin are oral anticholinergic medications used to treat conditions like hyperhidrosis (excessive sweating). sweatblock.comresearchgate.net While both are effective, they are not officially approved for this specific indication. researchgate.net Some research suggests that oral glycopyrrolate can be a safe and effective alternative for patients with hyperhidrosis for whom oral oxybutynin treatment has failed. nih.govnih.gov
Table 1: Comparative Efficacy of Anticholinergics
| Feature | Glycopyrrolate | Atropine | Tiotropium | Ipratropium | Oxybutynin |
|---|---|---|---|---|---|
| Potency (Antisialogogue) | 5-6 times more potent than atropine nih.gov | Baseline | N/A | N/A | N/A |
| Onset of Action (Bronchodilation) | Faster than tiotropium | N/A | Slower than glycopyrrolate | Shorter duration than glycopyrrolate nih.gov | N/A |
| Duration of Action (Airways) | Longer than ipratropium, shorter than tiotropium nih.gov | N/A | Longest duration nih.gov | Shortest duration nih.gov | N/A |
| CNS Effects | Minimal nih.gov | Crosses blood-brain barrier | N/A | N/A | N/A |
| COPD Exacerbation Prevention | Effective for moderate to severe aafp.org | N/A | More effective for severe, requiring hospitalization aafp.org | N/A | N/A |
| Hyperhidrosis Use | Effective, alternative to oxybutynin nih.govnih.gov | N/A | N/A | N/A | First-line oral anticholinergic researchgate.netnih.gov |
Research in Specific Patient Populations
Glycopyrrolate has been studied in pediatric populations for various indications, most notably for managing chronic, severe drooling (sialorrhea) in children with neurological conditions like cerebral palsy. mayoclinic.orgnih.govdovepress.com Clinical studies have demonstrated response rates of 70-90% in reducing drooling. virginia.edu An oral solution of glycopyrrolate is available to allow for more accurate dosing in children. tandfonline.com
However, pediatric patients, particularly infants, those with Down's Syndrome, spastic paralysis, or brain damage, may exhibit an increased response and sensitivity to the anticholinergic effects of glycopyrrolate. medsafe.govt.nzuptodateonline.ir A paradoxical reaction characterized by hyperexcitability can occur in children taking large doses. medsafe.govt.nz Infants and young children are especially susceptible to the toxic effects of anticholinergics. medsafe.govt.nz In studies on pediatric drooling, common adverse effects included dry mouth, constipation, and behavioral changes. nih.gov
When used as a premedication for anesthesia, arrhythmias associated with intravenous glycopyrrolate appear to be more likely in pediatric patients than in adults. medsafe.govt.nz One study comparing glycopyrrolate to atropine in children found that while glycopyrrolate resulted in a smaller increase in heart rate, hypoxia was reported more frequently in the glycopyrrolate group. virginia.edu
Table 2: Pediatric Research on Glycopyrrolate for Sialorrhea
| Study Type | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Double-blind, crossover trial | 27 patients (4-19 years) | Significant reduction in mean drooling score with glycopyrrolate vs. placebo. | nih.gov |
| Parallel study | 36 patients (3-16 years) | 14 of 20 patients on glycopyrrolate showed improvement in drooling score compared to 3 on placebo. | nih.gov |
| Open-label study | 40 children and adults | 90% of patients experienced a reduction in drooling. | virginia.edu |
| Multicenter, open-label study | 137 patients (3-18 years) | At 24 weeks, 52.3% of patients were responders (≥3-point decrease in drooling scale). |
The use of glycopyrrolate in geriatric patients requires a cautious approach. medsafe.govt.nzdrugs.com While some studies on the injectable form have not demonstrated geriatric-specific problems that would limit its usefulness, elderly patients are generally more likely to have age-related decline in hepatic, renal, or cardiac function. mayoclinic.orgdrugs.commayoclinic.org This may necessitate careful monitoring and dosage adjustments. mayoclinic.orgdrugs.com
Elderly patients are often more sensitive to the effects of anticholinergic medications, which can include stomach or bowel problems, difficulty urinating, heart rhythm issues, falls, or fractures. mayoclinic.orgdrugs.com Caution is also advised when the ambient temperature is high, as glycopyrrolate can decrease sweating, potentially leading to heat prostration, a risk that is elevated in the elderly. medsafe.govt.nz One study in elderly patients undergoing spinal anesthesia found that prophylactic intramuscular glycopyrrolate reduced the occurrence and severity of hypotensive responses and the incidence of nausea and vomiting. nih.gov Long-term use of strong anticholinergics in individuals over 65 has been associated with an increased risk of dementia, a consideration for any long-term anticholinergic therapy in this age group. sweathelp.org
Patients with Co-morbidities (e.g., Autonomic Neuropathy, Hyperthyroidism, Glaucoma)
The use of glycopyrrolate in patients with certain co-morbidities requires careful consideration due to its anticholinergic properties, which can exacerbate these underlying conditions. fresenius-kabi.usnih.govmayoclinic.org Clinical research and drug information highlight the need for caution in patients with autonomic neuropathy, hyperthyroidism, and glaucoma. nih.govmedsafe.govt.nzfda.govmayoclinic.org
Autonomic Neuropathy:
Glycopyrrolate should be used with caution in individuals with autonomic neuropathy. fresenius-kabi.usfda.gov Anticholinergic agents can worsen many symptoms of autonomic neuropathy, such as tachycardia, urinary retention (bladder atony), and constipation (obstipation). drugs.com The administration of glycopyrrolate in this patient population should be done discreetly, as it has the potential to aggravate these conditions. nih.gov For instance, in patients with diabetic autonomic neuropathy, where nerve damage can affect heart rate and blood pressure regulation, the effects of glycopyrrolate on these parameters are of particular concern. nih.govmayoclinic.org While glycopyrrolate is sometimes prescribed to manage symptoms like excessive sweating that can occur in autonomic neuropathy, its potential to cause side effects such as diarrhea, dry mouth, urinary retention, and blurred vision necessitates careful patient monitoring. mayoclinic.org
Hyperthyroidism:
Caution is also advised when administering glycopyrrolate to patients with hyperthyroidism. nih.govmedsafe.govt.nzfda.govmayoclinic.org The pre-existing tendency for an increased heart rate in hyperthyroid patients can be amplified by glycopyrrolate, potentially leading to tachycardia. medsafe.govt.nzfda.gov Therefore, any existing tachycardia should be investigated before administering the drug. fda.gov The anticholinergic effects of glycopyrrolate may worsen the cardiovascular symptoms associated with an overactive thyroid. mayoclinic.org
Glaucoma:
Glycopyrrolate is contraindicated in patients with angle-closure glaucoma. nih.govhres.ca Its anticholinergic action can cause mydriasis (dilation of the pupil), which may increase intraocular pressure and precipitate an acute angle-closure glaucoma attack in susceptible individuals. fda.govjocgp.comdrugs.com Patients with glaucoma should be advised to seek immediate medical care if they experience symptoms of acute angle-closure glaucoma, such as eye pain, redness, and dilated pupils. fda.govdrugs.com There has been a reported case of bilateral acute angle-closure glaucoma occurring 12 hours after the use of glycopyrrolate for neuromuscular blockade reversal following surgery. jocgp.com While some studies on other anticholinergics like benztropine (B127874) and trihexyphenidyl (B89730) did not show an increase in intraocular pressure, there are case reports of chronic use leading to acute angle-closure glaucoma. jocgp.com
Table 1: Clinical Considerations for Glycopyrrolate Use in Patients with Co-morbidities
| Co-morbidity | Clinical Consideration | Potential Effects of Glycopyrrolate | Source |
| Autonomic Neuropathy | Use with caution. | May exacerbate symptoms such as tachycardia, urinary retention, and constipation. | fresenius-kabi.usnih.govfda.govdrugs.com |
| Hyperthyroidism | Use with caution. | May increase heart rate, potentially leading to tachycardia. | nih.govmayoclinic.orgmedsafe.govt.nzfda.gov |
| Glaucoma | Contraindicated in angle-closure glaucoma. | May cause mydriasis, leading to increased intraocular pressure and potentially precipitating acute angle-closure glaucoma. | nih.govhres.cafda.govjocgp.comdrugs.com |
Investigations into Long-Term Outcomes and Quality of Life Measures
Long-term studies on glycopyrrolate have primarily focused on its use in chronic conditions such as chronic obstructive pulmonary disease (COPD), primary axillary hyperhidrosis (excessive underarm sweating), and sialorrhea (excessive drooling). These investigations have assessed not only the long-term efficacy and safety but also the impact on patients' quality of life.
Chronic Obstructive Pulmonary Disease (COPD):
In the management of moderate to severe COPD, long-acting muscarinic antagonists like glycopyrrolate are used for maintenance therapy. aafp.orgmayoclinic.org A 52-week study (GEM3) comparing twice-daily inhaled glycopyrrolate with once-daily indacaterol (B1671819) (a long-acting beta-agonist) found that glycopyrrolate had a comparable long-term safety profile. nih.gov This study, involving 511 patients, showed that the incidence of adverse and serious adverse events was similar between the two treatment groups. nih.gov Efficacy, in terms of improvements in pre-dose forced expiratory volume in one second (FEV1) and forced vital capacity (FVC), was sustained over the 52 weeks and was comparable to indacaterol. nih.gov
Another study (GEM2), conducted over 12 weeks, demonstrated that twice-daily glycopyrrolate resulted in sustained 24-hour bronchodilation compared to a placebo. copdfoundation.org Importantly, this study also showed statistically significant improvements in health status, as measured by the St. George's Respiratory Questionnaire (SGRQ) total score and the COPD Assessment Test (CAT). copdfoundation.org Improvements in mean trough FEV1 have been shown to correlate with improvements in SGRQ scores. copdfoundation.org Similarly, a post-hoc analysis of the GOLDEN 3 and 4 studies found that 12 weeks of treatment with nebulized glycopyrrolate led to significant improvements in lung function and SGRQ total scores in patients with COPD, regardless of their chronic bronchitis status. dovepress.com
Primary Axillary Hyperhidrosis:
For patients with severe primary axillary hyperhidrosis, a condition that significantly impacts quality of life, long-term treatment with topical glycopyrrolate has been investigated. nih.govsweathelp.org A 72-week, open-label, Phase 3b trial involving 518 patients demonstrated that 1% glycopyrronium bromide cream significantly reduced sweat production and improved quality of life. nih.govsweathelp.org The median sweat production decreased by 65.6% by week 12. nih.govsweathelp.org Quality of life, assessed using the Hyperhidrosis Quality of Life Index and the Dermatology Life Quality Index (DLQI), showed significant improvements at all study time points compared to baseline. nih.govsweathelp.org For instance, the median absolute change in the DLQI score showed a considerable and ongoing improvement from week 4 through week 72. sweathelp.org
Sialorrhea (Excessive Drooling):
Oral glycopyrrolate has been studied for the long-term management of chronic severe drooling in pediatric patients with neurologic conditions like cerebral palsy. mayoclinic.orgfda.gov A case report detailed the successful long-term use of oral glycopyrrolate solution in a child with Goldenhar syndrome over two years and two months. nih.gov The treatment effectively controlled sialorrhea without clinically relevant adverse events, which contributed to a decrease in respiratory tract infections, the development of oral motor skills, and a positive psychosocial impact on the patient's and her family's quality of life. nih.gov A clinical trial protocol (SALIVA trial) was designed to further evaluate the efficacy, safety, and quality-of-life impact of a pediatric-specific oral solution of glycopyrronium in children and adolescents with severe sialorrhea due to chronic neurological disorders. nih.gov
Table 2: Summary of Long-Term Glycopyrrolate Studies and Quality of Life Outcomes
| Condition | Study Duration | Key Findings | Quality of Life Impact | Source |
| COPD | 52 weeks (GEM3 study) | Comparable long-term safety and sustained bronchodilation compared to indacaterol. | Not explicitly measured as a primary outcome in this safety-focused study. | nih.gov |
| COPD | 12 weeks (GEM2 study) | Significant and clinically meaningful improvements in lung function, COPD symptoms, and rescue medication use. | Statistically significant improvements in health status (SGRQ and CAT scores). | copdfoundation.org |
| Primary Axillary Hyperhidrosis | 72 weeks | Significant reduction in sweat production. | Significant and ongoing improvement in quality of life (Hyperhidrosis Quality of Life Index and DLQI). | nih.govsweathelp.org |
| Sialorrhea (Goldenhar Syndrome) | 2 years, 2 months (Case Report) | Effective long-term control of drooling with no significant adverse events. | Positive psychosocial impact, reduced respiratory infections, and improved oral motor skills. | nih.gov |
Pharmacovigilance and Drug Interaction Research
Studies on Anticholinergic Drug-Drug Interactions
Glycopyrrolate (B1671915) iodide, as an anticholinergic agent, can interact with other medications, leading to a range of effects.
The concurrent use of glycopyrrolate with other drugs possessing anticholinergic properties can lead to an intensification of these effects. nih.govdrugs.com This additive interaction can increase the risk of adverse reactions. rxlist.com Medications that can have this additive effect include tricyclic antidepressants, some anti-epileptics, Class I antiarrhythmics, antispasmodics, and amantadine. rxlist.comdrugs.com The combination of glycopyrrolate with phenothiazines or antiparkinson drugs may also heighten antimuscarinic effects. nih.govfda.gov Co-administration with antipsychotics could potentially worsen tardive dyskinesia. rxlist.comdrugs.com Due to these potential interactions, concomitant use of glycopyrrolate with other anticholinergic drugs is generally not recommended. rxlist.comdrugs.com
Table 1: Drug Classes with Potential for Additive Anticholinergic Effects with Glycopyrrolate Iodide
| Drug Class | Examples | Potential Consequence |
|---|---|---|
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Increased anticholinergic side effects rxlist.comdrugs.comfda.gov |
| Anti-epileptics | --- | Increased anticholinergic adverse reactions rxlist.comdrugs.com |
| Class I Antiarrhythmics | Quinidine, Procainamide | Increased anticholinergic adverse reactions rxlist.comdrugs.com |
| Antispasmodics | Dicyclomine, Hyoscyamine | Increased anticholinergic adverse reactions rxlist.comdrugs.com |
| Antiparkinson Drugs | Amantadine, Benztropine (B127874) | Intensified antimuscarinic effects nih.govfda.govclevelandclinic.org |
| Phenothiazines | Chlorpromazine | Intensified antimuscarinic effects nih.govfda.gov |
Glycopyrrolate's inhibitory effect on gastrointestinal motility can be exacerbated when used with other medications that also slow down peristalsis. rxlist.comdrugs.com This can lead to delayed gastric emptying, constipation, and in severe cases, intestinal pseudo-obstruction, paralytic ileus, or toxic megacolon. rxlist.comdrugs.combuzzrx.com The co-administration of glycopyrrolate with solid oral dosage forms of potassium chloride is particularly noteworthy, as the slowed transit time can increase the concentration of potassium chloride in the gastrointestinal mucosa, potentially worsening mucosal injury. nih.govdrugs.comfda.gov Therefore, using glycopyrrolate with other drugs that decrease gastrointestinal motility is not recommended. rxlist.comdrugs.com
The anticholinergic properties of glycopyrrolate may potentiate the effects of botulinum toxins. medscape.com This interaction can lead to excessive neuromuscular weakness and heighten systemic anticholinergic effects. medscape.com Caution is advised when these agents are used concurrently. medscape.com Glycopyrrolate is also contraindicated in patients with myasthenia gravis, a condition characterized by muscle weakness, as anticholinergic medications can exacerbate this condition. nih.govfda.govfda.govmayoclinic.org
Interactions Affecting Gastrointestinal Motility
Disease-Drug Interactions Affecting Glycopyrrolate Efficacy and Safety
The safety and efficacy of glycopyrrolate can be influenced by certain underlying medical conditions.
Glycopyrrolate is contraindicated in patients with glaucoma. nih.govfda.govfda.govwebmd.com The drug can cause mydriasis (dilation of the pupil), which can lead to an increase in intraocular pressure. fda.govlowvisionaids.org This effect can precipitate acute angle-closure glaucoma and may also counteract the effectiveness of medications used to treat glaucoma. drugs.combuzzrx.comwebmd.com Patients should be advised to seek immediate medical attention if they experience symptoms such as eye pain, redness, and dilated pupils. drugs.combuzzrx.com While one study in healthy volunteers showed no significant change in intraocular pressure with intramuscular glycopyrrolate, another study in elderly patients undergoing intra-ocular surgery found that both glycopyrrolate and atropine (B194438) led to a decrease in mean intraocular pressure. nih.govnih.gov However, the risk in patients with pre-existing glaucoma remains a primary concern. drugs.comwebmd.comdrugs.com
Glycopyrrolate should not be used in patients with obstructive uropathies, such as bladder neck obstruction due to prostatic hypertrophy. nih.govfda.govfda.govwebmd.com The anticholinergic action of glycopyrrolate can inhibit bladder contraction, leading to urinary hesitancy and retention. pediatriconcall.comnih.govoup.com This can worsen pre-existing urinary retention and may even necessitate catheterization. drugs.comdrugs.com Studies have shown an association between glycopyrrolate administration and postoperative urinary retention. nih.govnih.gov One retrospective study found that glycopyrrolate use was an independent risk factor for postoperative urinary retention. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Amitriptyline |
| Amantadine |
| Atropine |
| Benztropine |
| Botulinum toxins |
| Chlorpromazine |
| Dicyclomine |
| Haloperidol |
| Hyoscyamine |
| Imipramine |
| Neostigmine (B1678181) |
| Potassium chloride |
| Procainamide |
| Quinidine |
Gastrointestinal Obstruction and Motility Disorders
This compound, an anticholinergic agent, exerts its effects by blocking muscarinic receptors, which leads to a reduction in gastrointestinal motility. drugs.comservice.gov.uk This action can have significant implications for individuals with or at risk of gastrointestinal obstruction. Research indicates that glycopyrrolate can delay gastric emptying and may contribute to or worsen conditions such as intestinal pseudo-obstruction, paralytic ileus, and toxic megacolon. drugs.com The risk of these gastrointestinal adverse events is heightened when glycopyrrolate is used concurrently with other medications that also decrease gastrointestinal peristalsis. drugs.commedscape.com
In cases of incomplete intestinal obstruction, particularly in patients with an ileostomy or colostomy, diarrhea may be an early presenting symptom. drugs.com If a partial or complete intestinal obstruction is suspected, discontinuation of glycopyrrolate is recommended to allow for a thorough evaluation. drugs.com
A study comparing the effects of sugammadex (B611050) and a neostigmine/glycopyrrolate combination on postoperative bowel movement found that the number of patients experiencing their first gas emission within 24 hours was significantly higher in the sugammadex group. mdpi.com This suggests that the use of neostigmine combined with glycopyrrolate may be associated with a delayed recovery of postoperative bowel motility. mdpi.com Another study highlighted that glycopyrrolate can be a useful drug in the palliative care of mechanical bowel obstruction. nih.gov
| Study Focus | Key Findings | Implications |
| Postoperative Gastrointestinal Motility | Patients receiving a neostigmine/glycopyrrolate combination had a significantly higher incidence of delayed first gas emission (>24 hours) compared to those receiving sugammadex. mdpi.com | The combination of neostigmine and glycopyrrolate may delay the return of normal bowel function after surgery. mdpi.com |
| Mechanical Intestinal Obstruction | Diarrhea can be an initial sign of incomplete intestinal blockage in patients with ileostomies or colostomies. drugs.com | In patients with suspected intestinal obstruction, glycopyrrolate use should be stopped to facilitate evaluation. drugs.com |
| Palliative Care | A case report suggests glycopyrrolate can be beneficial in managing symptoms of mechanical bowel obstruction in a palliative setting. nih.gov | Glycopyrrolate may have a role in symptom control for certain patients with inoperable bowel obstruction. |
| General Gastrointestinal Effects | Glycopyrrolate reduces gastrointestinal motility, which can lead to delayed gastric emptying, constipation, and intestinal pseudo-obstruction. drugs.com | Caution is advised when using glycopyrrolate, especially with other drugs that slow gut motility. drugs.commedscape.com |
Myasthenia Gravis and Cholinergic Balance
Myasthenia gravis is an autoimmune condition characterized by muscle weakness resulting from antibodies attacking acetylcholine (B1216132) receptors at the neuromuscular junction. nih.govgoogle.com Treatment often involves acetylcholinesterase inhibitors, such as pyridostigmine (B86062) and neostigmine, which increase the amount of acetylcholine available to stimulate muscle contraction. mgteam.comnih.gov However, these medications can cause cholinergic side effects, including gastrointestinal issues like cramping and diarrhea, increased salivation, and bradycardia. mgteam.comuspharmacist.com
Glycopyrrolate is sometimes used off-label to manage these muscarinic side effects of cholinesterase inhibitors in patients with myasthenia gravis. mgteam.comuspharmacist.com By blocking muscarinic receptors, glycopyrrolate can alleviate symptoms like excessive secretions and gastrointestinal distress without interfering with the desired nicotinic effects of the cholinesterase inhibitors at the neuromuscular junction. mgteam.comfda.gov
However, the use of anticholinergic agents like glycopyrrolate in myasthenia gravis requires a careful balance. An excess of anticholinergic medication could potentially exacerbate muscle weakness, a primary symptom of the disease. nih.gov Conversely, excessive stimulation from cholinesterase inhibitors can lead to a cholinergic crisis, a serious condition with symptoms that can include muscle weakness, paralysis, and respiratory failure. wikipedia.orgnih.gov Differentiating between a myasthenic crisis (worsening of the disease) and a cholinergic crisis can be challenging as both can present with muscle weakness. uspharmacist.comnih.gov
| Condition | Role of Glycopyrrolate | Key Considerations |
| Myasthenia Gravis | Management of cholinergic side effects (e.g., diarrhea, excessive salivation) from acetylcholinesterase inhibitors. mgteam.comuspharmacist.com | Balancing the anticholinergic effects of glycopyrrolate with the desired cholinergic stimulation at the neuromuscular junction is crucial. nih.gov |
| Cholinergic Crisis | Not a direct treatment, but its use to manage side effects of cholinesterase inhibitors requires careful monitoring to avoid masking or contributing to a crisis. | Overstimulation by acetylcholine due to high doses of cholinesterase inhibitors can lead to muscle weakness, mimicking a myasthenic crisis. wikipedia.orgnih.govemcrit.org |
Cardiovascular Conditions and Arrhythmias
Glycopyrrolate's anticholinergic properties can influence cardiovascular function, primarily by blocking the vagal (parasympathetic) influence on the heart. droracle.ainih.gov This can lead to an increase in heart rate (tachycardia) and palpitations. droracle.ainih.gov The effect on heart rate can vary; while higher doses of glycopyrrolate typically cause tachycardia, some studies have observed a transient and insignificant decrease in heart rate at very low doses. nih.gov
Research indicates that glycopyrrolate may be used to prevent or treat bradycardia (a slow heart rate) that can occur due to vagal reflexes during surgical procedures. clinicaltrials.govdrugbank.com In a study of geriatric patients undergoing reversal of neuromuscular blockade, glycopyrrolate was used to counteract the muscarinic effects of anticholinesterases. nih.gov However, new postoperative cardiac dysrhythmias occurred in 16% of these patients, all of whom had pre-existing cardiovascular disease. nih.gov This suggests that while glycopyrrolate can be protective against certain arrhythmias, it should be used with caution in patients with underlying cardiac conditions. medscape.comdroracle.ai
A comparative study with atropine found that at higher doses, both glycopyrrolate and atropine produced a similar vagal blockade, resulting in tachycardia and reduced heart rate variability. nih.gov However, at lower doses, the parasympathomimetic effects (slowing of the heart rate) were less pronounced with glycopyrrolate than with atropine. nih.gov Another study noted that long-term use of glycopyrrolate in patients with moderate-to-severe COPD did not show significant differences in major adverse cardiovascular events compared to a long-acting β2-agonist. droracle.ai
| Research Area | Key Findings | Clinical Relevance |
| Heart Rate Effects | Higher doses typically cause tachycardia by blocking vagal input to the heart. nih.govdroracle.ai Low doses may cause a slight, transient decrease in heart rate. nih.gov | The effect on heart rate is a primary consideration in its clinical use. |
| Arrhythmias | Can be used to manage bradycardia during surgery. clinicaltrials.govdrugbank.com However, new-onset arrhythmias have been reported postoperatively in elderly patients with pre-existing cardiovascular disease. nih.gov | Caution is warranted in patients with a history of cardiac arrhythmias or other cardiovascular diseases. medscape.comdroracle.ai |
| Comparative Studies | At higher doses, glycopyrrolate and atropine have similar effects on heart rate and heart rate variability. nih.gov At lower doses, glycopyrrolate has less of a heart-rate slowing effect than atropine. nih.gov | Glycopyrrolate may offer a different cardiovascular profile compared to atropine, depending on the clinical context. |
| Long-term Cardiovascular Safety | In patients with moderate-to-severe COPD, long-term glycopyrrolate use was not associated with an increased risk of major adverse cardiovascular events. droracle.ai | Suggests a favorable long-term cardiovascular safety profile in this specific patient population. |
Emerging Research and Future Directions for Glycopyrrolate Iodide
Development of Novel Formulations and Delivery Systems (e.g., Topical, Nebulized, Oral Dissolving)
The development of novel formulations for glycopyrrolate (B1671915) is an active area of research, aiming to improve its therapeutic efficacy, patient compliance, and expand its applications. Current research focuses on topical, nebulized, and oral dissolving formulations.
Topical Formulations: Topical application of glycopyrrolate is being explored for managing conditions like primary focal hyperhidrosis, which involves excessive sweating in specific areas such as the underarms, palms, soles, and forehead. skinpluspharmacy.com.au By delivering the drug directly to the site of action, systemic absorption and associated side effects can be minimized. taylorandfrancis.com Creams, ointments, jellies, and solutions are among the topical dosage forms being investigated. google.com A topical cloth formulation of glycopyrronium (B1196793) tosylate has received FDA approval for primary axillary hyperhidrosis in patients aged nine years and older. taylorandfrancis.comdrugbank.com
Nebulized Formulations: Nebulized glycopyrrolate offers a promising alternative for patients with respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), particularly for those who have difficulty with handheld inhalers. nih.govnih.gov This method of delivery administers the drug as a fine mist, which can be inhaled with normal tidal breathing, making it suitable for elderly patients and those with severe disease, cognitive impairment, or physical limitations. nih.govnih.gov A nebulized glycopyrrolate inhalation solution (Lonhala®) delivered via the eFlow® Closed System nebulizer (Magnair®) has been approved for the long-term maintenance treatment of airflow obstruction in COPD. nih.govmayoclinic.org Clinical studies have shown that nebulized glycopyrrolate significantly improves lung function and health status in patients with moderate-to-very-severe COPD, irrespective of age or disease severity. nih.gov
Oral Dissolving and Oral Solution Formulations: Orally disintegrating tablets and oral solutions of glycopyrrolate have been developed to improve ease of administration, particularly for pediatric and geriatric patients, or those with difficulty swallowing. An oral solution is approved for treating severe drooling in pediatric patients with neurologic conditions like cerebral palsy. mayoclinic.orgvirginia.edunih.gov Research on compounded oral glycopyrrolate syrups has demonstrated their efficacy in reducing the severity and frequency of drooling and improving the quality of life for these patients and their caregivers. nih.govresearchgate.net While oral absorption can be slow and erratic, even low plasma levels have been associated with a significant and lasting antisialogic effect.
Table 1: Novel Glycopyrrolate Formulations and Their Applications
| Formulation Type | Delivery Method | Target Condition(s) | Key Research Findings/Status |
|---|---|---|---|
| Topical | Applied directly to the skin (creams, ointments, cloths) | Primary focal hyperhidrosis (excessive sweating) | Minimizes systemic side effects; FDA-approved topical cloth available for axillary hyperhidrosis. skinpluspharmacy.com.autaylorandfrancis.comdrugbank.com |
| Nebulized | Inhaled as a fine mist via a nebulizer | Chronic Obstructive Pulmonary Disease (COPD) | Effective for patients unable to use handheld inhalers; improves lung function and health status. nih.govnih.gov |
| Oral Solution | Swallowed as a liquid | Chronic severe drooling in pediatric patients with neurological conditions | Efficacious in reducing drooling severity and frequency; improves quality of life. virginia.edunih.govresearchgate.net |
| Orally Disintegrating Tablet | Dissolves in the mouth | Peptic ulcers, drooling | Provides an alternative for patients with difficulty swallowing. drugbank.commayoclinic.org |
Exploration of New Therapeutic Indications
While glycopyrrolate is well-established for indications such as reducing secretions, treating peptic ulcers, and managing COPD, ongoing research is uncovering its potential in new therapeutic areas. drugbank.compatsnap.com
One significant area of exploration is its use in asthma . Studies have shown that glycopyrrolate can provide prolonged bronchoprotection and bronchodilation in patients with asthma, suggesting its potential as a maintenance therapy. droracle.ai
Another application is in palliative care for the management of noisy respirations (also known as the "death rattle") in terminally ill patients. Anticholinergic medications like glycopyrrolate can reduce retained secretions, alleviating this distressing symptom. droracle.ai
The management of sialorrhea (excessive drooling) remains a key focus, with research expanding to include patient populations beyond children with cerebral palsy. virginia.edu For instance, studies have investigated its efficacy in patients with Parkinson's disease who experience sialorrhea. taylorandfrancis.com
Furthermore, glycopyrrolate's role in combination therapies is being actively investigated. For example, it is formulated with formoterol (B127741) fumarate (B1241708) and budesonide (B1683875) for the maintenance treatment of COPD. drugbank.com Its use in conjunction with cholinesterase inhibitors like neostigmine (B1678181) to reverse neuromuscular blockade post-surgery is a standard practice, and further refinements of this application are continually assessed. nih.gov
Table 2: Investigational Therapeutic Indications for Glycopyrrolate
| Investigational Indication | Rationale for Use | Supporting Research Highlights |
|---|---|---|
| Asthma | Provides bronchodilation and bronchoprotection. | Demonstrated prolonged effects in patients with asthma. droracle.ai |
| Noisy Respirations (Palliative Care) | Reduces secretions in the respiratory tract. | Used to manage retained secretions in terminal patients. droracle.ai |
| Sialorrhea in Parkinson's Disease | Reduces saliva production. | Shown to improve sialorrhea scores in Parkinson's patients. taylorandfrancis.com |
| Combination Therapy for COPD | Synergistic effects with other bronchodilators and corticosteroids. | Used in combination with agents like formoterol and budesonide. drugbank.com |
Personalized Medicine Approaches in Glycopyrrolate Response
The concept of personalized medicine is beginning to influence the therapeutic use of glycopyrrolate, aiming to tailor treatment to individual patient characteristics for optimal efficacy and minimal side effects. As our understanding of the genetic factors that influence conditions like hyperhidrosis grows, it may become possible to develop treatments customized to a patient's unique genetic makeup. skinpluspharmacy.com.au
Response to glycopyrrolate can vary among individuals. For example, in the treatment of COPD, glycopyrrolate has been shown to be effective in both "reversible" and "nonreversible" patients, leading to significant improvements in lung function and patient-reported outcomes. droracle.ai However, factors such as age and the severity of the underlying condition can influence the response. Studies have shown that elderly patients may be more susceptible to certain side effects, necessitating careful monitoring and potential dosage adjustments. mayoclinic.org
Pharmacogenomic research, although still in its early stages for glycopyrrolate, holds the potential to identify genetic markers that predict a patient's response to the drug or their susceptibility to adverse effects. This could lead to more precise dosing strategies and patient selection, ultimately improving therapeutic outcomes. The development of advanced analytical methods also plays a role in personalized medicine by enabling the accurate measurement of drug levels and metabolites in individual patients.
Advanced Computational Modeling and Drug Design Based on Glycopyrrolate Scaffold
Computational approaches, such as docking and free energy perturbation, are used to simulate the interaction between a drug molecule and its target receptor at the atomic level. frontiersin.org These methods help in understanding the structure-activity relationship and in designing new analogues with enhanced selectivity for specific muscarinic receptor subtypes. By targeting specific receptor subtypes, it may be possible to develop drugs with a more favorable side-effect profile.
The use of computational fluid dynamics and finite element analysis can also aid in the design of drug delivery systems, such as scaffolds for tissue engineering, to ensure optimal release of the drug. researchgate.netmdpi.com For inhaled therapies, computational modeling can help optimize the particle size and formulation of glycopyrrolate salts to ensure efficient delivery to the lungs. google.com These in silico methods accelerate the drug discovery and development process by reducing the need for extensive experimental screening of new compounds. frontiersin.org
Continuous Improvement Methodologies in Analytical Science for Glycopyrrolate
The continuous improvement of analytical methods is crucial for ensuring the quality, safety, and efficacy of glycopyrrolate formulations. Modern analytical approaches, such as the Analytical Quality by Design (AQbD) and lifecycle management, are being implemented to develop robust and reliable analytical methods. scielo.brscielo.br
High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are key techniques used for the analysis of glycopyrrolate in bulk drug and pharmaceutical formulations. scielo.brnih.govijrpr.com Recent advancements have focused on developing stability-indicating methods that can separate glycopyrrolate from its degradation products and impurities. nih.govresearchgate.net These methods are essential for assessing the stability of the drug under various stress conditions, such as exposure to acid, base, oxidation, and heat, as mandated by regulatory guidelines like the ICH (International Council for Harmonisation). nih.gov
Method validation is a critical component of this process, ensuring that the analytical method is accurate, precise, linear, and robust. scielo.brijrpr.com Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are rigorously evaluated. ijrpr.com The use of advanced techniques like affinity capillary electrophoresis is also being explored to study drug interactions at the molecular level. d-nb.info These continuous improvements in analytical science support the entire lifecycle of the drug, from development and manufacturing to post-market surveillance, ensuring that patients consistently receive a high-quality product.
Q & A
Q. What are the primary pharmacological mechanisms of glycopyrrolate iodide, and how can researchers validate its receptor selectivity in experimental models?
this compound is a competitive muscarinic acetylcholine receptor (mAChR) antagonist, with selectivity for specific receptor subtypes (e.g., M1, M3). To validate receptor selectivity, researchers should:
- Use in vitro binding assays (e.g., radioligand displacement) to quantify affinity (Ki values) across mAChR subtypes .
- Compare functional antagonism in isolated tissue models (e.g., guinea pig ileum for M3) versus cardiac tissue (M2) to assess subtype-specific activity .
- Employ knockout animal models or selective mAChR antagonists (e.g., VU 6008667 for M5) as controls to confirm target specificity .
Q. What experimental models are most appropriate for studying the cardiovascular effects of this compound?
- In vivo models : Rodent or primate studies measuring heart rate, blood pressure, and cardiac output under anesthesia, with controlled administration routes (IV/IM) .
- Ex vivo models : Isolated heart preparations (Langendorff) to assess direct cardiac effects without systemic interference .
- Clinical simulations : Randomized controlled trials (RCTs) in surgical patients, monitoring hypotension incidence and hemodynamic stability during spinal anesthesia .
Q. How should researchers design a clinical trial to evaluate glycopyrrolate’s efficacy in preventing intraoperative hypotension?
- PICOT framework :
- P : Patients undergoing spinal anesthesia.
- I : Intramuscular glycopyrrolate (e.g., 0.2 mg).
- C : Placebo or active comparator (e.g., atropine).
- O : Incidence of hypotension (SBP < 90 mmHg), epinephrine use, IV fluid volume.
- T : Perioperative period (1–4 hours post-administration) .
- Statistical methods : Fisher’s exact test for categorical outcomes (hypotension incidence), mixed-effects models for repeated hemodynamic measures .
Advanced Research Questions
Q. How can contradictory findings on glycopyrrolate’s tachycardic effects be resolved across studies?
Contradictions may arise from differences in dosing, administration timing, or patient populations. Methodological strategies include:
- Dose-response meta-analysis : Pool data from studies (e.g., Mirakhur et al. 1982 vs. Meyers et al. 1979) to identify thresholds for heart rate changes .
- Time-course experiments : Measure peak effects at 3–4 minutes post-IM injection (glycopyrrolate’s delayed onset vs. atropine) to align observational windows .
- Subgroup analysis : Stratify by age, comorbidities (e.g., cardiovascular disease), or surgical type to isolate confounding variables .
Q. What statistical approaches are optimal for analyzing glycopyrrolate’s association with post-operative urinary retention (POUR)?
- Multivariate regression : Adjust for covariates like age, laparoscopic surgery duration, and perioperative fluid administration to isolate glycopyrrolate’s independent effect .
- Propensity score matching : Balance glycopyrrolate-exposed and unexposed cohorts to reduce selection bias in retrospective studies .
- Power analysis : Ensure sample sizes (e.g., n ≥ 62) detect clinically significant odds ratios (OR > 2.0) with 90% statistical power .
Q. How can researchers integrate primary and secondary data to investigate glycopyrrolate’s long-term safety profile?
- Systematic review : Synthesize RCTs and observational studies using PRISMA guidelines, focusing on adverse events (e.g., dry mouth, urinary retention) .
- Pharmacovigilance databases : Mine FDA Adverse Event Reporting System (FAERS) or WHO VigiBase for signal detection of rare outcomes .
- Preclinical toxicology : Combine chronic dosing studies in animal models with in vitro cytotoxicity assays (e.g., renal tubular cell lines) .
Methodological Guidance
Q. What are best practices for reconciling conflicting pharmacokinetic data in glycopyrrolate studies?
- Standardized assays : Use mass spectrometry for plasma concentration measurements to reduce inter-lab variability .
- Population pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for patient-specific factors (e.g., renal function) .
- Cross-validation : Compare results across species (rodent, primate) and in silico models (PBPK) to confirm bioavailability estimates .
Q. How should researchers address ethical considerations in glycopyrrolate trials involving vulnerable populations (e.g., elderly patients)?
- Informed consent : Simplify protocols for cognitively impaired participants; use surrogate decision-makers if required .
- Risk minimization : Pre-screen for urinary retention risk factors (e.g., benign prostatic hyperplasia) and implement bladder ultrasound monitoring .
- Data Safety Monitoring Board (DSMB) : Conduct interim analyses to halt trials if harm thresholds are exceeded .
Data Presentation and Validation
- Tables : Include baseline characteristics (Table 1), hemodynamic outcomes (Table 2), and multivariate regression results (ORs, 95% CIs) .
- Figures : Time-series plots of blood pressure changes (Fig. 2) and forest plots for meta-analyses .
- Reproducibility : Share raw datasets and analysis code via repositories like Figshare or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
